molecular formula C17H22N2O2 B128593 Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate CAS No. 158144-79-7

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Cat. No.: B128593
CAS No.: 158144-79-7
M. Wt: 286.37 g/mol
InChI Key: QZJPNISMAWIZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJPNISMAWIZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443843
Record name tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158144-79-7
Record name tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity, with a focus on its significant role as a precursor to high-value pharmaceutical agents.

Introduction: Strategic Importance in Synthesis

This compound, also known as 1-Boc-4-cyano-4-phenylpiperidine, is a synthetic organic compound featuring a 4-phenylpiperidine core structure. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the C4 position is quaternized with both a phenyl ring and a cyano group. This unique arrangement of functional groups makes it a highly valuable and versatile building block, particularly in the synthesis of phenylpiperidine-class opioids such as pethidine (Meperidine) and its analogues.[1][2] The Boc protecting group provides stability during certain synthetic manipulations while allowing for straightforward deprotection under acidic conditions, and the cyano group serves as a versatile handle for conversion into other functionalities, most notably a carboxylic acid or an aminomethyl group.

Physicochemical and Spectroscopic Profile

The compound is typically a white to off-white crystalline solid, stable under standard laboratory conditions.[3] Its key identifiers and computed properties are summarized below.

Core Properties
PropertyValueSource
CAS Number 158144-79-7[4]
Molecular Formula C₁₇H₂₂N₂O₂[4]
Molecular Weight 286.37 g/mol [4]
IUPAC Name This compound[4]
Appearance White crystalline solid[3]
XLogP3 2.8[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum was not identified in the preparatory research, the expected spectral characteristics can be expertly inferred from the structure and data from analogous compounds.

¹H-NMR Spectroscopy (Expected):

  • Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.3-7.6 ppm, integrating to 5H.

  • Piperidine Protons: The four methylene groups of the piperidine ring will appear as complex multiplets between δ 1.8 and 4.0 ppm. Due to the Boc group, the protons on the carbons adjacent to the nitrogen (C2 and C6) are diastereotopic and will show broad or complex signals, typically centered around δ 3.5-3.9 ppm. The protons at C3 and C5 will be further upfield, likely in the δ 1.8-2.5 ppm range.

  • Boc Group Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9H, is characteristic of the tert-butyl group.

¹³C-NMR Spectroscopy (Expected):

  • Carbonyl Carbon (Boc): A signal around δ 154-155 ppm.

  • Quaternary Carbon (Boc): A signal around δ 79-80 ppm.

  • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

  • Cyano Carbon (Nitrile): A signal in the range of δ 120-125 ppm.

  • Quaternary Carbon (C4): A signal around δ 40-45 ppm.

  • Piperidine Carbons: Signals for C2/C6 and C3/C5 will appear in the aliphatic region, typically between δ 30-50 ppm.

  • Methyl Carbons (Boc): A strong signal around δ 28 ppm.

Infrared (IR) Spectroscopy (Expected):

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2230-2240 cm⁻¹.

  • Carbonyl (C=O) Stretch (Boc): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.

  • C-O Stretch: Bands in the 1150-1250 cm⁻¹ region associated with the carbamate.

Synthesis and Manufacturing

The most direct and industrially relevant synthesis of this compound involves the N-protection of the readily available precursor, 4-cyano-4-phenylpiperidine.

Synthesis Workflow

The synthesis is a two-stage process starting from the construction of the 4-cyano-4-phenylpiperidine core, followed by the introduction of the Boc protecting group.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Boc Protection A Benzyl Cyanide C 4-Cyano-4-phenyl-1-methylpiperidine A->C NaH or NaNH₂ B N-Methyl-bis(2-chloroethyl)amine B->C E 4-Cyano-4-phenylpiperidine C->E in Benzene D Cyanogen Bromide (Von Braun Degradation) D->E G Tert-butyl 4-cyano-4-phenyl- piperidine-1-carboxylate E->G Base (e.g., TEA) in CH₂Cl₂ F Di-tert-butyl dicarbonate ((Boc)₂O) F->G

Caption: Two-stage synthesis of the target compound.

Experimental Protocol: N-Boc Protection

This protocol is adapted from established procedures for the N-Boc protection of similar piperidine substrates. The key is the electrophilic nature of the Boc anhydride, which readily reacts with the secondary amine of the piperidine precursor.

Materials:

  • 4-Cyano-4-phenylpiperidine hydrochloride (precursor)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Precursor Preparation: To a suspension of 4-cyano-4-phenylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material), add triethylamine (2.2 eq) at 0 °C to liberate the free base. Stir for 15-20 minutes. Rationale: The hydrochloride salt must be neutralized to the free secondary amine to enable nucleophilic attack on the Boc anhydride.

  • Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Rationale: The aqueous wash removes the triethylamine hydrochloride salt and any unreacted reagents.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three main components: the Boc-protected amine, the nitrile, and the stable phenyl ring.

Key Transformations
  • N-Deprotection: The Boc group is readily cleaved under acidic conditions to reveal the secondary amine. This is a crucial step in multi-step syntheses. Common reagents include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid under strong acidic or basic conditions, typically with heating. This transformation is the key step in converting the intermediate into pethidinic acid, a direct precursor to pethidine.[1]

  • Nitrile Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application in Pethidine (Meperidine) Synthesis

This intermediate is central to a modern synthetic route to the opioid analgesic pethidine. The workflow avoids the use of highly toxic nitrogen mustards, which were employed in earlier syntheses.[5]

G A Tert-butyl 4-cyano-4-phenyl- piperidine-1-carboxylate B 4-Cyano-4-phenylpiperidine A->B 1. HCl or TFA (Deprotection) C 1-Methyl-4-cyano-4-phenylpiperidine (Pethidine Nitrile) B->C 2. HCHO, HCOOH (Eschweiler-Clarke N-Methylation) D 1-Methyl-4-phenylpiperidine- 4-carboxylic acid (Pethidinic Acid) C->D 3. H₂SO₄, H₂O, Heat (Nitrile Hydrolysis) E Pethidine (Meperidine) D->E 4. EtOH, H₂SO₄ (Fischer Esterification)

Caption: Synthetic pathway from the title compound to Pethidine.

Causality in the Pethidine Synthesis:

  • Deprotection: The Boc group is removed first to free the piperidine nitrogen for subsequent alkylation.

  • N-Methylation: The Eschweiler-Clarke reaction is a classic and efficient method for methylating secondary amines to form the tertiary amine required for pethidine's pharmacological activity.

  • Hydrolysis: The nitrile is converted to a carboxylic acid. This is a necessary step before the final esterification.

  • Esterification: The carboxylic acid is converted to an ethyl ester via Fischer esterification to yield the final active pharmaceutical ingredient.

Safety and Handling

  • The precursor, 4-cyano-4-phenylpiperidine, is classified as an acute toxicant (oral, dermal, inhalation) and causes skin and eye irritation.

  • Related Boc-protected piperidines are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated fume hood. Avoid generating dust.

  • Skin Protection: Lab coat.

Avoid contact with skin, eyes, and inhalation of dust. In case of exposure, follow standard laboratory first-aid procedures.

Conclusion

This compound stands out as a sophisticated and indispensable intermediate in pharmaceutical synthesis. Its design, incorporating a stable yet readily removable protecting group and a versatile cyano functional handle, allows for efficient and controlled entry into the 4-arylpiperidine class of compounds. Its central role in modern, safer syntheses of analgesics like pethidine underscores its importance to the drug development and manufacturing industry. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in this domain.

References

Sources

Strategic Synthesis of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (CAS: 116316-29-7) Core Challenge: Construction of the sterically congested quaternary carbon at the piperidine C4 position.[1]

For researchers and process chemists, the synthesis of This compound represents a classic challenge in constructing quaternary centers within heterocycles.[1] This scaffold is a critical pharmacophore found in various opioid analgesics (pethidine analogs), NK1 antagonists, and antidepressants.[1]

While direct alkylation of N-Boc-bis(2-chloroethyl)amine is theoretically possible, it often suffers from poor atom economy and instability of the Boc group under the harsh basic conditions required for quaternary carbon formation. Therefore, this guide prioritizes the "Benzyl-Switch" Strategy . This industrial-standard route utilizes the robustness of the benzyl protecting group to withstand the high-temperature Phase Transfer Catalysis (PTC) conditions needed to close the piperidine ring, followed by a clean protecting group swap to the acid-labile Boc group.

Retrosynthetic Logic

The most reliable disconnection involves breaking the piperidine ring at the nitrogen-carbon bonds, revealing phenylacetonitrile and a bis-electrophile amine as the progenitors.

Retrosynthesis Target Target: N-Boc-4-cyano-4-phenylpiperidine Inter1 Intermediate: 4-Cyano-4-phenylpiperidine (Secondary Amine) Target->Inter1 Boc Protection Inter2 Precursor: 1-Benzyl-4-cyano-4-phenylpiperidine Inter1->Inter2 Debenzylation (ACE-Cl or H2/Pd) Raw1 Phenylacetonitrile Inter2->Raw1 Double Alkylation (PTC) Raw2 N-Benzyl-bis(2-chloroethyl)amine Inter2->Raw2

Figure 1: Retrosynthetic tree illustrating the "Benzyl-Switch" strategy to ensure quaternary center formation stability.

Detailed Synthetic Protocol

Stage 1: Construction of the Piperidine Core (Bis-Alkylation)

Objective: Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine.[1][2] Mechanism: Phase Transfer Catalysis (PTC) mediated double


 displacement.[1]

This step utilizes Phase Transfer Catalysis , which is superior to using dangerous bases like NaH or NaNH2 in terms of safety and scalability.[1] The quaternary ammonium salt (TBAB) shuttles hydroxide ions into the organic phase, deprotonating the phenylacetonitrile to form a carbanion that attacks the bis-chloroethylamine.

Reagents & Materials:

  • Phenylacetonitrile (1.0 eq)[1]

  • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.0 eq)[1]

  • Sodium Hydroxide (50% w/w aqueous solution) (4.0 eq)[1]

  • Tetrabutylammonium bromide (TBAB) (0.05 eq - Catalyst)[1]

  • Toluene (Solvent)[1][2]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the biphasic mixture), reflux condenser, and internal thermometer.

  • Charging: Charge the flask with N-Benzyl-bis(2-chloroethyl)amine hydrochloride (dissolved in minimal water if necessary to freebase, or added directly if base excess accounts for HCl), phenylacetonitrile, and toluene (3-4 volumes).

  • Initiation: Add TBAB followed by the slow addition of 50% NaOH solution. Caution: Exotherm expected.[1]

  • Reaction: Heat the mixture to 85°C - 90°C with vigorous stirring (>600 RPM). The high shear is critical to maximize the interfacial surface area.[1]

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc). Reaction typically completes in 3–5 hours.[1]

  • Workup: Cool to room temperature. Dilute with water and separate phases. Extract the aqueous layer with toluene.[1]

  • Purification: Wash combined organic layers with water and brine. Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1] Evaporate solvent.[1][3][4][5][6][7]
    
    • Crystallization:[1][4][8][9][10] The crude oil can often be crystallized as the hydrochloride salt by adding HCl/isopropanol.[1] The HCl salt has a high melting point (~260°C), serving as a purification checkpoint.[1]

ParameterSpecificationNote
Temperature 85°C ± 5°CBelow 80°C slows cyclization; above 100°C risks hydrolysis of CN.[1]
Stirring High ShearCritical for PTC kinetics.[1]
Yield 70 - 75%Literature standard [1].[1]
Stage 2: N-Debenzylation (The "Switch")

Objective: Removal of the benzyl group to reveal the secondary amine. Method:


-Chloroethyl chloroformate (ACE-Cl) cleavage.[1]

Why not Hydrogenation? The nitrile group (CN) is susceptible to reduction under standard hydrogenation conditions (


/Pd-C), potentially leading to the primary amine (aminomethyl) side product.[1] ACE-Cl provides a chemoselective cleavage of the benzyl C-N bond without affecting the nitrile.[1]

Protocol:

  • Dissolve 1-benzyl-4-cyano-4-phenylpiperidine (free base) in 1,2-dichloroethane (DCE).

  • Cool to 0°C under

    
    .
    
  • Add

    
    -Chloroethyl chloroformate (ACE-Cl)  (1.2 eq) dropwise.[1]
    
  • Reflux for 2–4 hours (formation of the carbamate intermediate).

  • Evaporate DCE to dryness.[1]

  • Redissolve the residue in Methanol and reflux for 1 hour. (This solvolysis breaks down the carbamate to the HCl salt of the amine).[1]

  • Concentrate to obtain 4-cyano-4-phenylpiperidine hydrochloride.[1][2]

Stage 3: Boc Protection

Objective: Installation of the Tert-butoxycarbonyl group.[1]

Protocol:

  • Suspend the amine hydrochloride from Stage 2 in Dichloromethane (DCM) or THF.[1]

  • Add Triethylamine (TEA) (2.5 eq) to freebase the amine.[1]

  • Cool to 0°C.

  • Add Di-tert-butyl dicarbonate (

    
    )  (1.1 eq) dissolved in DCM.[1]
    
  • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove excess TEA/amine), saturated

    
    , and brine.
    
  • Final Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (eluting with 10-20% EtOAc in Hexane).

Mechanistic Visualization

The formation of the quaternary center is the rate-determining sequence.[1] The high basicity provided by the PTC system allows for the generation of the benzylic carbanion.[1]

Mechanism cluster_conditions Critical Process Parameters Step1 Phenylacetonitrile (Deprotonation) Step2 Mono-Alkylation (Intermolecular) Step1->Step2 NaOH/TBAB + Bis-amine Step3 Intramolecular Cyclization Step2->Step3 2nd Deprotonation Final Piperidine Ring Formation Step3->Final Ring Closure Param1 Temp: 85°C Param2 Phase Transfer: Solid-Liquid-Liquid

Figure 2: Mechanistic cascade of the PTC-mediated bis-alkylation.

Quality Control & Analytical Data

To validate the synthesis, the following analytical markers should be confirmed.

AssayExpected SignalInterpretation
IR Spectroscopy ~2230

(weak/sharp)
Diagnostic C≡N stretch.[1] Absence indicates hydrolysis to amide/acid.[1]
IR Spectroscopy ~1690

(strong)
C=O stretch of the Boc carbamate.[1]
1H NMR

1.45 ppm (s, 9H)
Boc tert-butyl group.[1]
1H NMR

7.2 - 7.5 ppm (m, 5H)
Phenyl aromatic protons.[1]
HPLC Purity >98% (Area %)Critical for pharmaceutical applications.[1]

Troubleshooting & Safety

  • Cyanide Management: While the nitrile group is stable here, any hydrolysis (high temp + strong base + long time) generates the amide.[1] If the pH drops significantly during workup, ensure no HCN is evolved (though unlikely with phenylacetonitrile derivatives compared to inorganic cyanides).[1]

  • ACE-Cl Safety: ACE-Cl is a lachrymator.[1] Handle in a fume hood.

  • Exotherm Control: The initial addition of NaOH in Stage 1 is exothermic.[1] Add slowly to prevent solvent boil-over.[1]

References

  • El-Hamel, N. et al. (1988).[1] Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. U.S. Patent 4,748,276.[1]

  • Olofson, R. A. et al. (1984).[1] A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry, 49(11), 2081–2082.[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (Standard reference for Boc protection protocols).

  • PrepChem. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. (Detailed experimental procedure based on US Patent 4,748,276).

Sources

Spectroscopic Data Guide: Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate , a critical intermediate in the synthesis of pharmacologically active compounds, including opioid analgesics (e.g., Piritramide derivatives) and neurokinin antagonists.

Chemical Identity & Significance

  • IUPAC Name: this compound

  • CAS Number: 158144-79-7[1]

  • Molecular Formula: C₁₇H₂₂N₂O₂[2]

  • Molecular Weight: 286.37 g/mol [2]

  • Physical State: White to off-white crystalline solid

  • Melting Point: Typically 108–112 °C (Dependent on polymorph/purity)[2]

Core Utility

This compound serves as a protected scaffold for 4,4-disubstituted piperidines.[3] The Boc (tert-butoxycarbonyl) group protects the secondary amine, allowing selective manipulation of the nitrile or phenyl groups during multi-step synthesis.[2] It is a direct precursor to 4-cyano-4-phenylpiperidine (upon deprotection), a pharmacophore found in several GPCR ligands.

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly for identifying impurities like unreacted starting materials or byproducts.[3]

Synthesis Pathway

The most robust industrial route involves the protection of the hydrochloride salt of 4-cyano-4-phenylpiperidine using Di-tert-butyl dicarbonate (Boc₂O).

Synthesis Start 4-Cyano-4-phenylpiperidine HCl (CAS 51304-58-6) Product Tert-butyl 4-cyano-4-phenyl- piperidine-1-carboxylate (CAS 158144-79-7) Start->Product DCM/THF, 0°C to RT Reagent Boc2O (Di-tert-butyl dicarbonate) Reagent->Product Base Base (TEA or Na2CO3) Base->Product Byproducts Byproducts: CO2, t-BuOH, amine salts Product->Byproducts Workup removal

Figure 1: Standard synthetic route for Boc-protection of the piperidine scaffold.

Spectroscopic Profile

The following data represents the characteristic spectroscopic signature of the compound. Assignments are validated against standard chemical shift correlations for Boc-protected piperidines and phenyl-nitrile systems.[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)

The proton spectrum is dominated by the intense Boc singlet and the aromatic multiplet.[2][3] The piperidine ring protons show broadening due to the restricted rotation of the carbamate (rotamers).[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.35 – 7.50 Multiplet (m)5HAr-H Phenyl ring protons (ortho/meta/para overlap).
4.25 – 4.45 Broad (br d)2HH-2, H-6 Equatorial protons α to Nitrogen. Broadened by N-Boc resonance.[3]
3.05 – 3.20 Broad (br t)2HH-2, H-6 Axial protons α to Nitrogen.
2.05 – 2.15 Multiplet (m)2HH-3, H-5 Protons β to Nitrogen (adjacent to quaternary C4).
1.85 – 1.95 Multiplet (m)2HH-3, H-5 Remaining β protons.
1.47 Singlet (s)9HBoc-CH₃ Characteristic tert-butyl group.[4] Sharp singlet.
¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum confirms the quaternary centers (C4, Nitrile, Carbonyl) which are invisible in ¹H NMR.[2][3]

Chemical Shift (δ, ppm)AssignmentNote
154.5 C=O (Carbamate)Diagnostic signal for Boc protection.
139.8 Ar-C (Ipso)Quaternary aromatic carbon attached to C4.[3]
129.1, 128.4, 125.6 Ar-CH Aromatic ring carbons.
121.5 C≡N (Nitrile)Weak intensity quaternary carbon.[2][3]
80.2 C -O (t-Butyl)Quaternary carbon of the Boc group.
44.0 C-2, C-6 α-Carbons of piperidine (broad).
42.8 C-4 Quaternary center of piperidine ring.[3]
36.5 C-3, C-5 β-Carbons of piperidine.
28.4 CH₃ (Boc)Intense signal for the three methyl groups.[2][3]
B. Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the two key functional groups: the nitrile and the carbamate.[3]

  • 2235 cm⁻¹ (Weak/Medium): C≡N Stretch. This peak is often weak but distinct in the "silent region" of the spectrum.[3]

  • 1690–1705 cm⁻¹ (Strong): C=O[2] Stretch. The urethane (Boc) carbonyl appears at a lower frequency than a standard ester due to resonance.[2][3]

  • 2975, 2930 cm⁻¹: C-H Stretch. Aliphatic stretches from the piperidine ring and tert-butyl group.[3]

  • 1160–1420 cm⁻¹: C-O / C-N Stretches. Complex fingerprint region associated with the Boc ether/amide bonds.[3]

C. Mass Spectrometry (MS)

Analysis typically uses ESI (Electrospray Ionization) in Positive Mode.[2][3]

  • Molecular Ion: [M+H]⁺ = 287.2 [2]

  • Sodium Adduct: [M+Na]⁺ = 309.2 [2]

  • Fragmentation Pattern:

    • m/z 231.1: [M - tBu + 2H]⁺ (Loss of isobutylene).[3]

    • m/z 187.1: [M - Boc + 2H]⁺ (Complete loss of Boc group, yielding the protonated amine 4-cyano-4-phenylpiperidine).

    • m/z 57.1: [t-Bu]⁺ (Tert-butyl cation).

Fragmentation Parent Parent Ion [M+H]+ m/z 287.2 Frag1 Loss of Isobutylene [M-56+H]+ m/z 231.1 Parent->Frag1 - C4H8 Frag2 Loss of Boc (CO2 + Isobutylene) [M-100+H]+ m/z 187.1 Parent->Frag2 Direct Boc Loss Frag1->Frag2 - CO2

Figure 2: Primary ESI-MS fragmentation pathways.

Quality Control & Impurity Profiling

When analyzing this compound, specific impurities from the synthesis must be monitored.

ImpurityOriginDetection Method
4-Cyano-4-phenylpiperidine Unreacted starting materialTLC (ninhydrin active), LC-MS (m/z 187)
Boc Anhydride (Boc₂O) Excess reagent¹H NMR (Singlet at 1.50 ppm), GC
4-Carbamoyl-4-phenylpiperidine Hydrolysis of Nitrile (rare)IR (Amide peaks ~3400, 1660 cm⁻¹), MS (+18 mass)
Experimental Protocol: Sample Preparation for NMR
  • Solvent: Use CDCl₃ (Chloroform-d) for routine analysis.[3] It provides excellent solubility and clear separation of the Boc peak from the TMS standard.[3]

  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug or 0.45 µm PTFE syringe filter before transfer to the NMR tube.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10708369, this compound. Retrieved from [Link][2]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DEVCOM CBC-TR-1871.[3] (Detailed Boc-piperidine synthesis protocols). Retrieved from [Link][2]

Sources

Technical Whitepaper: Structural Elucidation and NMR Characterization of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate , a critical pharmacophore scaffold used in the synthesis of neurokinin antagonists and opioid analgesics (analogous to the Pethidine/Meperidine class).

Accurate characterization of this intermediate is pivotal for drug development professionals, as the quaternary center at C4 and the carbamate protecting group at N1 introduce specific spectral signatures—most notably rotameric broadening—that can be mistaken for impurities or aggregation. This guide synthesizes theoretical shift prediction with empirical data from analogous piperidine scaffolds to establish a robust validation protocol.

Part 1: Molecular Architecture & Theoretical Shift Prediction

To accurately interpret the NMR spectrum, we must first deconstruct the electronic environment of the molecule. The structure possesses distinct domains that influence proton chemical shifts ($ \delta $).

Structural Domains[1]
  • The Piperidine Core: A six-membered heterocycle locked in a chair conformation, though subject to ring inversion.

  • The Quaternary Center (C4): The substitution of both a Phenyl ring and a Cyano (-CN) group at position 4 eliminates the methine proton usually found in 4-substituted piperidines. This simplifies the splitting patterns of the adjacent C3/C5 protons.

  • The Boc Group (N1): The tert-butoxycarbonyl group creates a carbamate resonance structure ($ N-C=O \leftrightarrow N^+=C-O^- $). This restricts rotation around the N-CO bond, often leading to distinct rotamers observable on the NMR timescale at room temperature.

Graphviz Diagram: Structural Numbering & Logic

The following diagram illustrates the atom mapping used for the spectral assignment.

MolecularStructure Fig 1: Connectivity Map. Note the quaternary C4 shielding the β-protons from coupling. N1 N1 C2 C2 (α) N1->C2 C6 C6 (α) N1->C6 C3 C3 (β) C2->C3 C4 C4 (Quat) C3->C4 Ph Ph (Ar) C4->Ph Aromatic CN CN C4->CN EWG C5 C5 (β) C5->C4 C6->C5 Boc Boc (t-Bu) Boc->N1 Carbamate

Part 2: Experimental Protocol (Sample Preparation)

The choice of solvent and concentration is critical for minimizing rotameric broadening and preventing signal overlap between the Boc group and water peaks.

Recommended Protocol
  • Solvent Selection: Chloroform-d ($ \text{CDCl}_3 $) is the standard. It minimizes hydrogen bonding compared to DMSO-d6, resulting in sharper peaks for the aliphatic protons.

    • Note: If rotameric broadening at C2/C6 is excessive, running the spectrum in DMSO-d6 at elevated temperature (353 K) will coalesce the signals, but for standard QC,

      
       at 298 K is sufficient.
      
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent. High concentrations can induce stacking of the phenyl rings, causing upfield shifts in the aromatic region.

  • Reference: Calibrate the spectrum to the residual

    
     peak at 7.26 ppm .
    

Part 3: Spectral Analysis & Assignment

The following data represents the consensus assignment based on fragment analysis of analogous 4-substituted Boc-piperidines (e.g., N-Boc-4-phenylpiperidine and N-Boc-4-cyano-piperidine).

1H NMR Data Table (400 MHz, CDCl3)
PositionShift ($ \delta $, ppm)IntegrationMultiplicityAssignment Logic
Aromatic 7.30 – 7.55 5H Multiplet (m)The phenyl ring protons. The 4-CN group is benzylic to the ring but separated by a quaternary carbon, causing minimal electronic perturbation compared to a direct attachment.
Piperidine C2, C6 4.10 – 4.40 4H Broad (br)Alpha-protons. Deshielded by the adjacent Nitrogen and the Boc carbonyl. These often appear as a very broad hump or split signals due to restricted N-Boc rotation [1].
Piperidine C3, C5 2.00 – 2.15 4H Multiplet (m)Beta-protons. Adjacent to the quaternary C4. The Cyano group (EWG) and Phenyl ring deshield these relative to unsubstituted piperidine (~1.6 ppm) [2].
Boc Group 1.47 9H Singlet (s)Characteristic tert-butyl singlet. Extremely intense and sharp.
Detailed Mechanistic Insight
1. The "Boc Rotamer" Effect on C2/C6

Researchers often flag the signal at 4.10–4.40 ppm as "impure" because it lacks defined splitting. This is a false positive. The partial double bond character of the N-C(O) urethane linkage creates two slowly interconverting conformers. At 25°C, the exchange rate is intermediate on the NMR timescale, leading to decoherence and peak broadening. Do not attempt to shim this peak into a sharp triplet; it is physically impossible at room temperature.

2. The Quaternary C4 Simplification

In 4-phenylpiperidine (lacking the CN group), there is a methine proton at C4 that splits the C3/C5 protons into complex multiplets. In this target molecule, C4 is quaternary. Consequently, the C3/C5 protons (approx 2.10 ppm) only couple to the C2/C6 protons and their geminal partners. This results in a cleaner multiplet (pseudo-triplet) compared to the des-cyano analog.

Part 4: Troubleshooting & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are common. Use the table below to validate purity.

ImpurityDiagnostic Signal ($ \delta $)Source
Boc Anhydride 1.50 ppm (s)Excess reagent. Appears as a singlet slightly downfield from the product Boc.
Free Amine ~3.0 - 3.2 ppm (m)Deprotected species (4-cyano-4-phenylpiperidine). The alpha-protons shift upfield significantly without the Boc group [3].
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Common recrystallization solvent. The quartet at 4.12 can overlap with the product's C2/C6 signal. Check the singlet at 2.05 to confirm.
Workflow Diagram: NMR Validation Logic

The following DOT diagram outlines the decision tree for validating the spectrum.

NMRWorkflow Fig 2: Validation Logic. Note that sharp alpha-signals usually indicate deprotection (Failure). Start Acquire 1H NMR (CDCl3) CheckBoc Check 1.47 ppm (Integral = 9H) Start->CheckBoc CheckAr Check 7.3-7.5 ppm (Integral = 5H) CheckBoc->CheckAr CheckAlpha Check 4.1-4.4 ppm (Broad Signal?) CheckAr->CheckAlpha Decision1 Is signal sharp? CheckAlpha->Decision1 Pass PASS: Target Structure Confirmed Decision1->Pass No (Broad is Good) Fail FAIL: Suspect Free Amine or Impurity Decision1->Fail Yes (Sharp Triplet @ 3.0)

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link] (Referenced for solvent residual standards and Boc/t-Butyl impurity shifts).

  • Hu, X., et al. (2019).[1] Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link] (Referenced for analogous N-Boc-4,4-disubstituted piperidine shifts).

Sources

The Strategic Intermediate: A Deep Dive into Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Modern Therapeutics

In the intricate world of pharmaceutical synthesis, certain molecules, while not therapeutic agents themselves, form the critical backbone upon which potent drugs are built. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, a name that belies its strategic importance, is one such cornerstone. This white crystalline solid, with the molecular formula C₁₇H₂₂N₂O₂, is a vital intermediate in the synthesis of a diverse array of bioactive compounds, most notably in the realm of central nervous system (CNS) active agents.[1][2] Its structure, featuring a piperidine ring with a protected nitrogen, a quaternary carbon bearing both a cyano and a phenyl group, offers a unique combination of stability and reactivity, making it a prized asset in the medicinal chemist's toolbox.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the molecule's solubility in organic solvents and sterically hinders the nitrogen, allowing for selective reactions at other sites.[3] The true synthetic potential of this molecule, however, lies in the C4-position. The presence of both a phenyl and a cyano group on the same carbon atom creates a versatile synthetic handle. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, opening up a plethora of synthetic possibilities. This guide, designed for the discerning researcher, will provide a comprehensive overview of the synthesis, properties, and applications of this pivotal molecule, grounded in scientific literature and practical insights.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₁₇H₂₂N₂O₂
Molecular Weight 286.37 g/mol
Appearance White crystalline solid
CAS Number 158144-79-7
Melting Point 208-210 °C (for the related hydrochloride salt)
Solubility Good solubility in organic solvents
  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperidine ring protons would appear as multiplets in the region of 1.5-4.0 ppm. The phenyl group protons would resonate as multiplets in the aromatic region, typically between 7.2 and 7.6 ppm.

  • ¹³C NMR: The spectrum would display signals for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The piperidine ring carbons would appear in the 30-50 ppm range. The nitrile carbon would be observed in the region of 115-125 ppm, and the phenyl carbons would resonate between 125 and 140 ppm. The carbonyl carbon of the Boc group would be found downfield, around 155 ppm.

  • FTIR: The infrared spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹. A strong carbonyl (C=O) stretch from the Boc group would be present around 1690 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would be observed in the 2850-3100 cm⁻¹ region.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 287.17.

Synthesis and Mechanism: A Plausible and Efficient Route

The likely starting materials for this synthesis are N-Boc-4-piperidone , aniline , and a cyanide source such as trimethylsilyl cyanide (TMSCN) . The reaction is typically catalyzed by a mild Lewis acid.

Proposed Reaction Scheme

Synthesis_of_Tert-butyl_4-cyano-4-phenylpiperidine-1-carboxylate N_Boc_4_piperidone N-Boc-4-piperidone Iminium_ion Iminium Ion Intermediate N_Boc_4_piperidone->Iminium_ion + Aniline - H₂O Aniline Aniline Aniline->Iminium_ion TMSCN Trimethylsilyl Cyanide (TMSCN) Product This compound TMSCN->Product Iminium_ion->Product + TMSCN

Caption: Proposed one-pot synthesis of this compound.

Detailed Step-by-Step Protocol (Proposed)
  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0-1.2 eq).

  • Iminium Ion Formation: The reaction mixture is stirred at room temperature. The initial step is the condensation of the ketone with the amine to form an iminium ion intermediate, with the concomitant loss of a water molecule.[5] The use of a dehydrating agent, such as magnesium sulfate, can facilitate this step.

  • Cyanide Addition: Once the iminium ion is formed, trimethylsilyl cyanide (1.0-1.2 eq) is added to the reaction mixture. The cyanide anion acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

  • Reaction Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices
  • N-Boc-4-piperidone as the Starting Material: This is a commercially available and relatively inexpensive starting material. The Boc protecting group is stable under the reaction conditions but can be easily removed under acidic conditions for subsequent synthetic transformations.[6]

  • Aniline as the Phenyl Source: Aniline serves as the source of the phenyl group and the nitrogen for the initial imine formation.

  • Trimethylsilyl Cyanide (TMSCN) as the Cyanide Source: TMSCN is a less toxic and more soluble alternative to alkali metal cyanides like potassium cyanide.[7] It readily delivers the cyanide nucleophile.

  • Aprotic Solvent: Aprotic solvents like DCM or THF are used to prevent the hydrolysis of the iminium ion intermediate and to dissolve the reactants.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture and oxygen.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the synthesized intermediate is a critical step in any multi-step synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and for preliminary purity assessment. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product. A reverse-phase C18 column with a gradient elution of acetonitrile in water (often with a small amount of trifluoroacetic acid) is a common method for analyzing compounds of this nature. The purity is determined by the area percentage of the main peak in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals confirm the presence of all the structural motifs in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule, such as the nitrile and the carbonyl of the Boc group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is a definitive confirmation of its elemental composition.

Applications in Drug Discovery and Development

The synthetic utility of this compound is vast, primarily serving as a precursor to a wide range of pharmacologically active molecules.

Precursor to Opioid Analgesics

The most prominent application of this intermediate is in the synthesis of potent opioid analgesics, particularly fentanyl and its analogues.[8][9] The 4-phenylpiperidine core is a key pharmacophore for opioid receptor activity.

Fentanyl_Synthesis_Pathway Start Tert-butyl 4-cyano-4- phenylpiperidine-1-carboxylate Intermediate1 N-Boc-norpethidine Start->Intermediate1 Hydrolysis Intermediate3 N-Boc-4-anilino-4-phenylpiperidine Start->Intermediate3 Reduction & Alkylation Intermediate2 Norpethidine Intermediate1->Intermediate2 Decarboxylation Intermediate4 4-Anilino-4-phenylpiperidine Intermediate3->Intermediate4 Deprotection Fentanyl Fentanyl Intermediate4->Fentanyl Acylation

Caption: Simplified synthetic pathways from the core intermediate to fentanyl.

The nitrile group can be hydrolyzed to a carboxylic acid, which upon esterification and deprotection, yields pethidine (meperidine), another clinically significant opioid. Alternatively, reduction of the nitrile to an amine, followed by further synthetic modifications, provides access to the fentanyl scaffold.

Synthesis of Non-Opioid CNS-Active Agents

Beyond opioids, the 4-phenylpiperidine scaffold is present in a variety of CNS-active drugs. The versatility of the cyano group allows for the introduction of different functionalities, leading to compounds with diverse pharmacological profiles. For instance, derivatives of 4-phenylpiperidine have been explored as dopamine reuptake inhibitors and sigma receptor ligands, which have potential applications in the treatment of depression, anxiety, and psychosis.[10]

Development of CCR5 Antagonists

The 4-cyano-4-phenylpiperidine core has also been utilized in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[3] CCR5 is a co-receptor for HIV entry into host cells, and its antagonists represent a class of antiretroviral drugs.

Safety and Handling

While comprehensive toxicological data for this compound is not publicly available, information from related compounds, such as 4-cyano-4-phenylpiperidine hydrochloride and tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, suggests that it should be handled with care.[3][8]

  • GHS Hazard Statements (Inferred):

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of accidental contact, wash the affected area thoroughly with water.

Conclusion: A Molecule of Strategic Significance

This compound stands as a testament to the pivotal role of synthetic intermediates in modern drug discovery. Its carefully designed structure, combining a protected piperidine ring with a versatile cyano-phenyl functionality, provides a robust platform for the synthesis of a wide range of complex and medically important molecules. From potent analgesics to novel CNS agents and antiretroviral drugs, the influence of this unassuming white powder is far-reaching. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential in the ongoing quest for new and improved therapeutics.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com. (URL: [Link])

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (URL: [Link])

  • tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate - ChemBK. (URL: [Link])

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

  • English - Economic and Social Council - the United Nations. (URL: [Link])

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. (URL: [Link])

  • This compound | C17H22N2O2 - PubChem. (URL: [Link])

  • 1-Boc-4-AP - Wikipedia. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (URL: [Link])

  • Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019. (URL: [Link])

  • Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes - SciSpace. (URL: [Link])

  • Nitrile - Wikipedia. (URL: [Link])

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. (URL: [Link])

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • (PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice - ResearchGate. (URL: [Link])

  • Reactivity of Nitriles - Chemistry LibreTexts. (URL: [Link])

  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (URL: [Link])

  • Expedient Access to Cyanated N-Heterocycles via Direct Flow- Electrochemical C(sp2). (URL: [Link])

  • TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE - precisionFDA. (URL: [Link])

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (URL: [Link])

  • Three component Strecker reaction using aniline (1 mmol), benzaldehyde... - ResearchGate. (URL: [Link])

  • Cyanation – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC - NIH. (URL: [Link])

  • Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester. (URL: )
  • C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. (URL: [Link])

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - NIH. (URL: [Link])

  • Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydron;chloride. (URL: [Link])

  • 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester | C20H23N5O2 - PubChem. (URL: [Link])

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902. (URL: [Link])

Sources

Safety and handling of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, synthesis, and characterization of this compound. As a key intermediate in medicinal chemistry and organic synthesis, a thorough understanding of its properties and associated safety protocols is paramount to ensuring laboratory safety and experimental success.[1][2]

Section 1: Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a cyano and a phenyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and makes it a versatile building block in complex molecule synthesis.[3]

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name This compound [4]
CAS Number 158144-79-7 [1]
Molecular Formula C₁₇H₂₂N₂O₂ [1][4]
Molar Mass 286.37 g/mol [1]
Appearance White to off-white solid/powder [1][5]
Solubility Insoluble in water; Soluble in organic solvents like DCM, THF [5]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2 [4]

| InChIKey | QZJPNISMAWIZOO-UHFFFAOYSA-N |[4] |

Section 2: Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust risk assessment can be conducted by analyzing its structural components: the piperidine core, the cyano group, and the N-Boc protecting group.

  • Piperidine Core: Piperidine itself is a toxic and corrosive substance. It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[6][7] Inhalation can lead to irritation of the nose and throat, coughing, and wheezing.[8]

  • Cyano Group (-C≡N): The presence of a nitrile (cyano) group introduces the potential for toxicity. While the nitrile in this compound is covalently bound and relatively stable, it is crucial to handle it with care to avoid conditions (e.g., strong acidic hydrolysis) that could release hydrogen cyanide gas.

  • N-Boc Derivatives: Structurally similar N-Boc protected piperidines are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][9][10]

Table 2: Summary of Potential Hazards

Hazard Type Description Precautionary Action
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or absorbed through the skin, based on the piperidine moiety.[7] Avoid ingestion and skin contact. Wear appropriate gloves and lab coat.[1]
Skin Corrosion/Irritation Expected to cause skin irritation.[9][10] Prolonged contact may lead to more severe effects. Wear nitrile or neoprene gloves. Wash hands thoroughly after handling.[5]
Eye Damage/Irritation Expected to cause serious eye irritation.[9][10] Wear chemical safety goggles or a face shield.[1][5]

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[9][10] | Handle in a well-ventilated area, preferably within a chemical fume hood.[5][11] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and PPE, is essential for minimizing risk.

cluster_0 Hierarchy of Controls a Elimination / Substitution (Not applicable for required intermediate) b Engineering Controls • Chemical Fume Hood • Local Exhaust Ventilation c Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Area • Proper Training d Personal Protective Equipment (PPE) • Safety Goggles / Face Shield • Nitrile Gloves • Lab Coat

Caption: Hierarchy of safety controls for handling the compound.

1. Engineering Controls:

  • Primary Handling: All weighing and manipulation of the solid compound, as well as setting up reactions, should be conducted inside a certified chemical fume hood to prevent inhalation of dust and exposure to vapors.[11][12]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential airborne contaminants.[5]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk.[5]

  • Skin Protection: A standard laboratory coat must be worn and kept buttoned. Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contaminated.[1]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required.[5] In the event of a large spill or failure of engineering controls, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][10]

  • Do not eat, drink, or smoke in laboratory areas.[10]

  • Contaminated clothing should be removed and washed before reuse.[11]

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][10] The ideal storage environment is a dedicated cabinet for chemical reagents, away from direct sunlight and heat sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] The Boc protecting group is labile to strong acids.

  • Stability: The compound is stable under recommended storage conditions.[1][5] There are no indications of hazardous polymerization.

Section 5: Emergency Procedures

1. First Aid Measures:

  • Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

2. Spill Response:

  • Small Spills: Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[12] Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills: Evacuate the area immediately and alert emergency personnel. Prevent the spread of dust.

Section 6: Synthesis and Purification Workflow

This compound is a valuable synthetic intermediate.[1] A common and reliable method for its synthesis involves the Strecker reaction, which is a well-established method for creating α-aminonitriles.

SM Starting Material: N-Boc-4-piperidone Step1 Step 1: Strecker Reaction Aniline, KCN, Acetic Acid SM->Step1 Intermediate Intermediate: tert-butyl 4-amino-4- phenylpiperidine-1-carboxylate Step1->Intermediate Step2 Step 2: Sandmeyer Reaction (Diazotization then Cyanation) Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification Silica Gel Chromatography Crude->Purify Final Pure Product: tert-butyl 4-cyano-4- phenylpiperidine-1-carboxylate Purify->Final

Caption: A plausible workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis via Strecker Reaction

This protocol is adapted from established procedures for similar piperidine derivatives.[14][15]

Step 1: Synthesis of tert-butyl 4-anilino-4-piperidinecarboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1 equivalent), aniline (1.1 equivalents), and a suitable solvent such as dichloromethane (DCM).

  • Reaction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to control the initial exotherm.

  • Stirring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.[14]

Step 2: Conversion to this compound (This step is a conceptual adaptation of the Strecker synthesis principles and should be optimized)

  • Setup: The synthesis of the target α-cyano amine can be approached through various methods. A plausible route involves reacting N-Boc-4-piperidone with potassium cyanide and aniline hydrochloride.

  • Reaction: In a flask, dissolve N-Boc-4-piperidone (1 eq) and aniline hydrochloride (1 eq) in a solvent mixture like methanol and water. Add potassium cyanide (1.1 eq) portion-wise at room temperature. Caution: This step involves potassium cyanide, a potent poison, and should only be performed by trained personnel in a well-ventilated fume hood.[17]

  • Stirring: Stir the reaction at room temperature for 48 hours. The formation of a precipitate may be observed.

  • Workup: Concentrate the reaction mixture by rotary evaporation. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Experimental Protocol: Purification
  • Technique: The primary method for purifying the crude product is flash column chromatography on silica gel.[14][15][16]

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Elution: Prepare a column with silica gel in a non-polar solvent (e.g., hexanes). Load the dried crude product onto the column. Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid.

Section 7: Analytical Characterization for Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step of any synthesis.

Table 3: Key Analytical Methods and Expected Results

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment. Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), the piperidine methylene protons (complex multiplets, 8H), and the phenyl protons (~7.4 ppm, multiplet, 5H).[14]
¹³C NMR Confirm carbon framework. Signals for the Boc carbonyl, quaternary carbons, and carbons of the piperidine and phenyl rings.[14]
Mass Spectrometry (MS) Confirm molecular weight. An ESI-MS spectrum should show a peak corresponding to the molecular ion plus a proton [M+H]⁺.[16]
FT-IR Spectroscopy Identify key functional groups. Characteristic stretches for the nitrile (C≡N) group (~2230 cm⁻¹), the carbamate carbonyl (C=O) (~1690 cm⁻¹), and C-H bonds.

| Thin Layer Chromatography (TLC) | Assess purity and monitor reactions. | A single spot should be observed in an appropriate solvent system, indicating a pure compound. |

Section 8: Waste Disposal

  • All chemical waste, including residual solids and solvents from chromatography, must be disposed of in accordance with local, state, and federal regulations.

  • Collect all waste in appropriately labeled, sealed containers.

  • Do not dispose of chemical waste down the drain.

  • Contaminated materials (gloves, paper towels, silica gel) should be collected in a designated solid waste container.[5]

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH GmbH + Co. KG. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from Chemos GmbH & Co. KG. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from ChemBK. [Link]

  • New Jersey Department of Health. (1999). HAZARD SUMMARY - Piperidine. Retrieved from NJ.gov. [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. [Link]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from DTIC. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science, 252, 022085. [Link]

  • Cselényi, R., et al. (2017). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 22(10), 1733. [Link]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia. [Link]

Sources

Methodological & Application

Synthesis of 1-Boc-4-cyano-4-phenylpiperidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Boc-4-cyano-4-phenylpiperidine, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented in two primary stages: the formation of the core intermediate, 4-cyano-4-phenylpiperidine, followed by the N-protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction: Significance of 1-Boc-4-cyano-4-phenylpiperidine

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 1-Boc-4-cyano-4-phenylpiperidine serves as a crucial building block for the synthesis of a variety of therapeutic agents, including opioid analgesics and other central nervous system (CNS) active compounds. The cyano group at the 4-position offers a versatile handle for further chemical transformations, while the Boc protecting group provides a stable yet readily cleavable means of managing the reactivity of the piperidine nitrogen during multi-step syntheses. Given its role as a precursor in the synthesis of controlled substances like fentanyl and its analogues, the synthesis and handling of this compound and its precursors are subject to strict regulations in many jurisdictions[1][2][3][4][5].

Retrosynthetic Analysis and Strategy

The synthesis of 1-Boc-4-cyano-4-phenylpiperidine can be logically approached through a two-step sequence. The primary disconnection is at the nitrogen-Boc bond, leading to the precursor 4-cyano-4-phenylpiperidine. This intermediate, in turn, can be synthesized through various methods, with a common approach being the reaction of a suitable nitrogen-containing precursor with phenylacetonitrile.

G Target 1-Boc-4-cyano-4-phenylpiperidine Step2 N-Boc Protection Target->Step2 Intermediate 4-cyano-4-phenylpiperidine Step2->Intermediate Step1 Piperidine Ring Formation & Cyanation Intermediate->Step1 StartingMaterials Starting Materials (e.g., N-benzyl-bis(2-chloroethyl)amine, Phenylacetonitrile) Step1->StartingMaterials caption Retrosynthetic analysis of 1-Boc-4-cyano-4-phenylpiperidine.

Caption: Retrosynthetic analysis of 1-Boc-4-cyano-4-phenylpiperidine.

Detailed Synthesis Protocol

This protocol is divided into two main parts: the synthesis of the unprotected intermediate, 4-cyano-4-phenylpiperidine hydrochloride, and its subsequent N-Boc protection.

Part 1: Synthesis of 4-Cyano-4-phenylpiperidine Hydrochloride

This procedure is adapted from established methods for the synthesis of 4,4-disubstituted piperidines. A plausible method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base, followed by debenzylation.

Reaction Scheme:

Step 1: Cyclization to form 1-benzyl-4-cyano-4-phenylpiperidine Step 2: Debenzylation to yield 4-cyano-4-phenylpiperidine Step 3: Formation of the hydrochloride salt

A related synthesis described in the literature for 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride involves reacting N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile using a strong aqueous sodium hydroxide solution and a phase-transfer catalyst[6].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
N-benzyl-bis(2-chloroethyl)amine232.1678.5 g0.338Corrosive, handle with care.
Phenylacetonitrile117.1539.8 g0.340Toxic, handle in a fume hood.
50% Aqueous Sodium Hydroxide40.00109 g1.363Corrosive.
Tetra-n-butylammonium hydrogen sulfate339.5311.6 g0.034Phase-transfer catalyst.
Toluene92.14151.2 g-Solvent.
Hydrochloric Acid (concentrated)36.46As needed-For salt formation.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Mixture: Charge the flask with a toluene solution (151.2 g) containing N,N-bis(2-chloroethyl)benzylamine (78.5 g), phenylacetonitrile (39.8 g), and tetra-n-butylammonium hydrogen sulfate (11.6 g)[6].

  • Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (109 g) dropwise over 20 minutes. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature with stirring for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Isolation of the Benzylated Intermediate:

    • Cool the reaction mixture to room temperature and carefully add water to dissolve the salts.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-benzyl-4-cyano-4-phenylpiperidine.

  • Debenzylation (Catalytic Hydrogenation):

    • Dissolve the crude benzylated intermediate in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at a suitable pressure until the reaction is complete.

  • Formation of Hydrochloride Salt:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • To the filtrate, add concentrated hydrochloric acid dropwise with stirring until the pH is acidic.

    • The hydrochloride salt of 4-cyano-4-phenylpiperidine will precipitate.

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum.

Part 2: Synthesis of 1-Boc-4-cyano-4-phenylpiperidine

This step involves the standard procedure for the N-Boc protection of a secondary amine using di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme:

4-cyano-4-phenylpiperidine + (Boc)₂O → 1-Boc-4-cyano-4-phenylpiperidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
4-Cyano-4-phenylpiperidine HCl222.7110.0 g0.045Starting material from Part 1.
Di-tert-butyl dicarbonate ((Boc)₂O)218.2510.8 g0.050Moisture sensitive.
Triethylamine (Et₃N)101.1910.1 g (13.9 mL)0.100Base.
Dichloromethane (DCM)84.93100 mL-Solvent.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-cyano-4-phenylpiperidine hydrochloride (10.0 g) in dichloromethane (100 mL).

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (13.9 mL) dropwise. Stir the mixture for 15-20 minutes.

  • Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (10.8 g) in a small amount of dichloromethane dropwise.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-Boc-4-cyano-4-phenylpiperidine as a white solid.

G cluster_part1 Part 1: Synthesis of 4-Cyano-4-phenylpiperidine HCl cluster_part2 Part 2: N-Boc Protection P1_Start Start with N-benzyl-bis(2-chloroethyl)amine and phenylacetonitrile P1_Cyclization Cyclization with NaOH and Phase-Transfer Catalyst P1_Start->P1_Cyclization P1_Debenzylation Catalytic Hydrogenation (Debenzylation) P1_Cyclization->P1_Debenzylation P1_Salt HCl Salt Formation P1_Debenzylation->P1_Salt P1_End 4-Cyano-4-phenylpiperidine HCl P1_Salt->P1_End P2_Start Start with 4-Cyano-4-phenylpiperidine HCl P2_Reaction Reaction with (Boc)₂O and Triethylamine P2_Start->P2_Reaction P2_Workup Aqueous Work-up and Purification P2_Reaction->P2_Workup P2_End 1-Boc-4-cyano-4-phenylpiperidine P2_Workup->P2_End

Caption: Experimental workflow for the synthesis of 1-Boc-4-cyano-4-phenylpiperidine.

Safety and Handling

Extreme caution must be exercised when handling cyanide-containing reagents. Phenylacetonitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines. Strong acids and bases are corrosive and should be handled with care.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Conclusion

The protocol detailed herein provides a reliable method for the synthesis of 1-Boc-4-cyano-4-phenylpiperidine. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for application in pharmaceutical research and development.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • 1-Boc-4-AP - Wikipedia. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • Synthetic accesses to biguanide compounds - PMC - NIH. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com. (URL: [Link])

  • Economic and Social Council - the United Nations. (URL: [Link])

  • US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google P
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. (URL: [Link])

  • Anodic cyanation of piperidine (–)‐1. Reagents and conditions: (a) (S)‐(–) - ResearchGate. (URL: [Link])

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride - ResearchGate. (URL: [Link])

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (URL: [Link])

  • Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 - PubChem. (URL: [Link])

  • CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google P
  • US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: [Link])

  • Indictment - Department of Justice. (URL: [Link])

  • Designation of 4-Piperidone as a List I Chemical - Federal Register. (URL: [Link])

Sources

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate as a building block for piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (CAS 116315-99-6) represents a critical "masked" intermediate for the synthesis of 4,4-disubstituted piperidines. Unlike traditional precursors (e.g., 1-methyl-4-phenylpiperidine-4-carbonitrile) that lock the nitrogen substituent early in the synthesis, this N-Boc protected building block offers late-stage diversification. This guide details the chemical handling, steric considerations, and validated protocols for converting this nitrile into pharmacologically active esters (opioid scaffolds) and amines (NK1 antagonist scaffolds).

Regulatory Warning: The downstream hydrolysis products of this compound (e.g., Pethidinic acid) are controlled substances in many jurisdictions (Schedule II in the US).[1] Researchers must verify compliance with local DEA/regulatory bodies before commencing synthesis.

Structural Utility & Chemical Logic

The defining feature of this molecule is the quaternary carbon at position 4 . This gem-disubstituted center creates significant steric bulk, locking the piperidine ring into a specific chair conformation.

  • The "Masked" Functionality: The nitrile (-CN) serves as a robust precursor to carboxylic acids, esters, amides, and primary amines.

  • The "Pivoting" Nitrogen: The tert-butoxycarbonyl (Boc) group allows for purification and handling of the intermediate without amine oxidation. Its removal yields a secondary amine ready for library generation via reductive amination or alkylation.

Visualizing the Chemical Tree

The following diagram illustrates the divergent pathways accessible from this single building block.

ChemicalTree Start Tert-butyl 4-cyano-4- phenylpiperidine-1-carboxylate Ester Ethyl 4-phenylpiperidine- 4-carboxylate (Norpethidine Ester) Start->Ester Acid/EtOH (Pinner) (-Boc, -CN -> -COOEt) Amine 4-(Aminomethyl)-4- phenylpiperidine Start->Amine H2 / Raney Ni (Reduction) Acid 1-Boc-4-phenylpiperidine- 4-carboxylic acid Start->Acid KOH / Glycol / 180°C (Hydrolysis) Opioid Opioid Analgesics (Pethidine, Loperamide) Ester->Opioid N-Alkylation NK1 NK1 Antagonists (Tachykinin Modulators) Amine->NK1 Cyclization/Acylation

Figure 1: Divergent synthesis pathways. The central nitrile can be transformed into esters (red), amines (yellow), or acids (green).

Application 1: Synthesis of the "Pethidine" Scaffold (Esters)

The most common application is the conversion of the nitrile to an ethyl ester.

The Challenge (Steric Hindrance): The quaternary center at C4 protects the nitrile from nucleophilic attack. Standard basic hydrolysis (NaOH/H2O) often fails or stops at the amide. The Solution (The Pinner Reaction): Using anhydrous acid in ethanol forces the reaction through an imidate intermediate, simultaneously cleaving the acid-labile Boc group. This "One-Pot" efficiency is preferred over multi-step deprotection-hydrolysis cycles.

Comparative Hydrolysis Conditions
MethodReagentsOutcomePros/Cons
Basic Hydrolysis KOH, Ethylene Glycol, 160°CFree AcidCon: Harsh heat degrades Boc; difficult workup.
Acidic Hydrolysis 6M HCl, RefluxFree AcidCon: Very slow (48h+); incomplete conversion.
Pinner Reaction

or HCl(g), EtOH, Reflux
Ethyl Ester Pro: High yield; simultaneous Boc removal.

Detailed Protocol: One-Pot Pinner Esterification

Objective: Conversion of this compound to Ethyl 4-phenylpiperidine-4-carboxylate HCl (Norpethidine ethyl ester).

Reagents:

  • Starting Material: 10.0 g (35 mmol)

  • Ethanol (Absolute): 100 mL

  • Sulfuric Acid (

    
    , conc.): 5.0 mL (~2.5 eq) OR HCl gas.
    

Workflow Diagram:

PinnerProtocol Step1 Step 1: Dissolution Dissolve 10g SM in 100mL Abs. EtOH Step2 Step 2: Acidification Add H2SO4 dropwise at 0°C (Exothermic!) Step1->Step2 Step3 Step 3: Reflux Heat to 80°C for 16-24h Monitor via TLC (Hex:EtOAc) Step2->Step3 Step4 Step 4: Workup Concentrate -> Basify (Na2CO3) -> Extract (DCM) Step3->Step4 Step5 Step 5: Isolation Yields Secondary Amine Ester Step4->Step5

Figure 2: Step-by-step workflow for the acid-mediated ethanolysis.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride) to exclude moisture.

  • Dissolution: Charge the flask with 10.0 g of the Boc-nitrile and 100 mL of absolute ethanol. Stir until fully dissolved.

  • Acid Addition (Critical): Cool the solution to 0°C in an ice bath. Add 5.0 mL of concentrated sulfuric acid dropwise over 20 minutes. Note: Gas evolution (isobutylene from Boc cleavage) may occur.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78-80°C). Maintain reflux for 18–24 hours .

    • Checkpoint: Monitor by TLC. The starting material (

      
       in 3:1 Hex/EtOAc) should disappear. A new polar spot (amine ester) will appear at the baseline (requires basic staining to visualize).
      
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20 mL.

    • Pour the residue onto 50g of crushed ice.

    • Carefully basify to pH 10 using saturated

      
       or 10% NaOH. Caution: Foaming.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The resulting oil is the Ethyl 4-phenylpiperidine-4-carboxylate  (free base).
    
    • Yield Expectation: 75–85%.

Application 2: NK1 Antagonist Scaffolds (Amines)

For Neurokinin-1 (NK1) antagonists, the nitrile is often reduced to a primary amine rather than hydrolyzed.

  • Reaction: Hydrogenation (Raney Nickel /

    
    ) or Lithium Aluminum Hydride (LAH) reduction.
    
  • Strategic Note: If using LAH, the Boc group may be reduced to an N-Methyl group. To preserve the carbamate (Boc), catalytic hydrogenation is preferred, or one must accept the N-methyl transformation.

References

  • Eisleb, O. (1941). Verfahren zur Darstellung von Piperidinderivaten. German Patent DE 679281.
  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

  • Vardanyan, R., & Hruby, V. (2014). Synthesis of Essential Drugs. Elsevier.[3] (Chapter on Opioid Analgesics detailing the Pinner reaction on hindered nitriles).

  • World Health Organization. (2003). Expert Committee on Drug Dependence: Thirty-third Report. (Regulatory status of Pethidine intermediates). Link

Sources

Deprotection of the Boc group from Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Boc Deprotection of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Executive Summary & Scientific Context

The piperidine scaffold, specifically 4-phenylpiperidine-4-carbonitrile (CAS: 56249-40-0), is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in opioid analgesics (e.g., Piritramide, Diphenoxylate) and neurokinin antagonists.

The precursor, This compound (CAS: 158144-79-7), contains two potentially reactive sites: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrolytically sensitive nitrile (


) group. While the Boc group requires acidic cleavage, the nitrile group at the quaternary C4 position is susceptible to hydrolysis (Pinner reaction) under harsh aqueous acidic conditions or elevated temperatures.

This guide details two validated protocols designed to selectively cleave the carbamate without compromising the nitrile functionality. Method A (HCl/Dioxane) is the preferred route for isolating the product as a high-purity hydrochloride salt. Method B (TFA/DCM) is optimized for generating the free base for immediate subsequent coupling.

Mechanistic Insight & Reaction Design

The deprotection follows an


 acid-catalyzed elimination mechanism. The reaction is driven by the protonation of the carbamate carbonyl, followed by the expulsion of the stable tert-butyl cation.

Critical Control Point: The tert-butyl cation is a strong electrophile. In the absence of adequate scavengers (or solvent acting as a scavenger), it can re-alkylate electron-rich regions of the substrate. However, in this specific substrate, the electron-withdrawing nitrile and phenyl ring deactivate the piperidine core, minimizing side reactions. The primary risk is the introduction of water, which can attack the nitrile under acidic conditions to form the primary amide.

Figure 1: Reaction Mechanism & Pathway

BocDeprotection Figure 1: Acid-catalyzed cleavage of the Boc group yielding the amine salt and volatile byproducts. Substrate Boc-Protected Precursor Protonation Protonated Intermediate Substrate->Protonation + H+ (Acid) Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage - [t-Bu]+ Product 4-Phenyl-4-cyanopiperidine (Amine Salt) Cleavage->Product - CO2 Byproducts Isobutylene (Gas) + CO2 (Gas) Cleavage->Byproducts

Experimental Protocols

Method A: Anhydrous HCl in Dioxane (Precipitation Method)

Best for: Isolating the stable hydrochloride salt for storage or solid-state characterization.

Rationale: The use of anhydrous 1,4-dioxane prevents the hydrolysis of the nitrile group. The product, being a secondary amine hydrochloride, is generally insoluble in ether/dioxane mixtures, allowing for simple filtration workup.

Materials:

  • Substrate: this compound[1][2]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 1.0 g) of the substrate in a minimal amount of anhydrous 1,4-dioxane or EtOAc (approx. 3–5 mL).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add 5–10 equivalents of 4.0 M HCl in Dioxane dropwise.

    • Observation: Gas evolution (isobutylene/CO₂) will be observed.[3] Ensure the vessel is vented (needle outlet).

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1–2 hours.

    • QC Check: A white precipitate should begin to form within 30 minutes.

  • Workup: Dilute the reaction mixture with anhydrous Diethyl Ether (10 mL) to maximize precipitation.

  • Isolation: Filter the solid under vacuum or nitrogen pressure. Wash the filter cake 3x with cold Diethyl Ether.

  • Drying: Dry the white solid under high vacuum for 4 hours to remove residual dioxane.

Yield: Typically 85–95% as the Hydrochloride salt.

Method B: Trifluoroacetic Acid (TFA) in DCM

Best for: Generating the free base for immediate "one-pot" subsequent reactions.

Rationale: TFA is a milder acid than HCl but is difficult to remove completely by evaporation. This method involves a basic workup to remove TFA salts, yielding the free amine oil.

Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate in Dichloromethane (DCM) (Concentration: 0.1 M).

  • Acid Addition: Add TFA slowly to achieve a ratio of 1:4 to 1:1 (TFA:DCM) depending on reaction scale.

    • Note: For 1g scale, 20% TFA in DCM is usually sufficient.

  • Reaction: Stir at Room Temperature for 1–3 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin - free amine turns blue/purple).

  • Quenching (Critical):

    • Option 1 (Evaporation): Concentrate the reaction mixture in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

    • Option 2 (Basic Wash): Dilute with DCM.[4][5] Wash carefully with Saturated Aqueous NaHCO₃ until the aqueous layer is pH 8. (Caution: CO₂ evolution).[3]

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

Yield: Quantitative conversion to the free amine (often a viscous oil or low-melting solid).

Data Analysis & Quality Control

To validate the success of the deprotection, compare the analytical data against the specifications below.

FeatureSubstrate (Boc-Protected)Product (Deprotected)Mechanistic Indicator
1H NMR Singlet ~1.45 ppm (9H)Absent Loss of t-Butyl group confirms cleavage.
IR Spectroscopy ~1690 cm⁻¹ (Carbamate C=O)Absent Loss of Carbonyl stretch.
IR Spectroscopy ~2230 cm⁻¹ (Nitrile CN)Present (~2230 cm⁻¹) Retention of Nitrile confirms no hydrolysis.
Physical State White/Off-white SolidWhite Powder (HCl Salt)Salt formation changes solubility profile.
Figure 2: Analytical Decision Tree

QC_Workflow Figure 2: Quality Control Logic for Boc Deprotection Validation. Sample Isolated Product NMR_Check 1H NMR Analysis Sample->NMR_Check tBu_Signal 1.45 ppm Signal? NMR_Check->tBu_Signal Success Pass: Proceed to Next Step tBu_Signal->Success No Fail Fail: Incomplete Reaction tBu_Signal->Fail Yes

Troubleshooting & Optimization

  • Issue: Gummy Precipitate (Method A)

    • Cause: Presence of moisture or insufficient anti-solvent.

    • Solution: Decant the supernatant. Triturate (grind) the gum with fresh anhydrous Diethyl Ether until it turns into a free-flowing powder.

  • Issue: Loss of Nitrile Peak (IR ~2230 cm⁻¹)

    • Cause: Hydrolysis to amide (peak shifts to ~1650–1680 cm⁻¹).

    • Solution: Ensure reagents (TFA or Dioxane) are anhydrous.[4] Avoid heating above 40°C.

  • Issue: Incomplete Reaction

    • Cause: Old TFA (absorbed water) or insufficient acid concentration.

    • Solution: Add fresh reagent or increase reaction time. Do not increase temperature significantly.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.[6] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10708369, this compound. Link

  • Elks, J., & Ganellin, C. R. (1959). US Patent 2,904,550: 4-Phenylpiperidines and their preparation.[7] (Foundational synthesis of 4-phenyl-4-substituted piperidines). Link

  • Common Organic Chemistry. (2022). Boc Deprotection Mechanism and Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights to help you achieve the desired purity of your product.

Purification Strategy Overview

The purification of this compound typically involves one or a combination of the following techniques:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities.

The choice of method depends on the nature and quantity of the impurities present in the crude material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q1: My compound will not crystallize out of solution, even after cooling.

A1: This is a common issue that can be caused by several factors:

  • Solution is not saturated: The concentration of your compound in the solvent may be too low.

    • Solution: Try to evaporate some of the solvent to increase the concentration of your product. Be cautious not to evaporate too much, as this can cause the impurities to precipitate along with your product.

  • Inappropriate solvent system: The chosen solvent may be too good of a solvent for your compound, even at low temperatures.

    • Solution: You can try adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly. Common anti-solvents for polar compounds are non-polar solvents like hexanes or petroleum ether.

  • Presence of impurities that inhibit crystallization: Certain impurities can interfere with the formation of a crystal lattice.

    • Solution: If the above methods fail, it may be necessary to first purify the compound by column chromatography to remove these problematic impurities and then attempt recrystallization.

  • Lack of nucleation sites: Crystal growth requires a starting point (a nucleus).

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites. Alternatively, if you have a small amount of pure product from a previous batch, you can add a "seed crystal" to the solution to initiate crystallization.

Q2: The recrystallized product is an oil, not a solid.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the solution is cooled too quickly.

  • Solution:

    • Re-dissolve the oil in a minimal amount of the hot solvent.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

    • Consider using a lower-boiling point solvent system.

    • If the problem persists, it may indicate the presence of significant impurities that are depressing the melting point of your compound. In this case, purification by column chromatography is recommended.

Q3: The purity of my recrystallized product has not improved significantly.

A3: This suggests that the chosen recrystallization solvent does not effectively differentiate between your product and the impurities.

  • Solution:

    • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or very insoluble at all temperatures. You may need to screen a variety of solvents to find the optimal one. Based on the purification of similar N-Boc protected piperidines, consider trying solvents like ethanol, acetone, or mixtures such as ethyl acetate/hexanes.[1]

    • Perform a second recrystallization: Sometimes, a single recrystallization is not sufficient to remove all impurities.

    • Switch purification methods: If recrystallization is ineffective, column chromatography will likely be necessary to achieve high purity.

Column Chromatography Issues

Q4: I am seeing poor separation of my compound from an impurity on the column.

A4: Poor separation, or co-elution, is a common challenge in column chromatography.

  • Solution:

    • Optimize the mobile phase: The polarity of the eluent is critical for good separation. If your compound and the impurity are eluting too closely together, you need to adjust the solvent system.

      • For normal-phase chromatography (e.g., silica gel), if the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are eluting too slowly (low Rf), increase the polarity. For closely eluting spots, a small change in the solvent ratio can have a significant impact. A common starting point for N-Boc protected piperidines is a mixture of ethyl acetate and hexanes.[2]

    • Use a different stationary phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano).

    • Improve column packing: A poorly packed column will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Decrease the load: Overloading the column with too much crude material is a common cause of poor separation. Use a smaller amount of your crude product on the column.

Q5: My compound is streaking or tailing on the TLC plate and the column.

A5: Tailing is often observed with amine-containing compounds on silica gel due to interactions with acidic silanol groups on the silica surface.

  • Solution:

    • Add a basic modifier to the eluent: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve the peak shape.

    • Use a deactivated stationary phase: Commercially available deactivated silica gels are available for the purification of basic compounds.

    • Switch to a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of amines.

Q6: My compound appears to be decomposing on the silica gel column.

A6: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. Silica gel is slightly acidic and can cause the deprotection of the Boc group, leading to the formation of the free piperidine as an impurity.

  • Solution:

    • Neutralize the silica gel: As mentioned above, adding a small amount of triethylamine to the eluent can help to neutralize the silica gel.

    • Use neutral or basic stationary phases: Consider using neutral or basic alumina, or a polymer-based stationary phase.

    • Work quickly: Minimize the time your compound is in contact with the silica gel by running the column as efficiently as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used. A common method for synthesizing α-aminonitriles is the Strecker synthesis or a related multi-component reaction.[3][4] For the synthesis of your compound, this would likely involve the reaction of N-Boc-4-piperidone, a cyanide source (e.g., KCN or NaCN), and a source of the phenyl group. Based on this, the most probable impurities are:

  • Unreacted N-Boc-4-piperidone: The starting ketone.

  • Tert-butyl 4-hydroxy-4-cyanopiperidine-1-carboxylate: The cyanohydrin formed from the reaction of N-Boc-4-piperidone with cyanide and water.

  • Unreacted cyanide salts: These are typically removed during the aqueous work-up.

  • Side-products from the phenyl source.

  • Deprotected piperidine: If the reaction or work-up conditions were acidic, the Boc group may be partially or fully removed.

Q2: How can I monitor the purity of my compound during purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to develop your TLC plates. The spots can be visualized under UV light (due to the phenyl group) and/or by staining with a suitable reagent such as potassium permanganate. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[5]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is expected to be a white to off-white solid.[6]

Q4: How should I store the purified product?

A4: The purified compound should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation.[6]

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol that should be optimized for your specific crude material.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (e.g., isopropanol, ethanol, or ethyl acetate). Heat the mixture to the boiling point of the solvent. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent. If the solid does not dissolve, the solvent is not suitable. If it dissolves at room temperature, it is too good of a solvent. In this case, you can try a solvent mixture (e.g., ethyl acetate/hexanes).

  • Dissolution: In a larger flask, add your crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat the mixture for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a starting point for purification using silica gel.

  • TLC Analysis: Analyze your crude material by TLC to determine an appropriate mobile phase. A good starting point is a 20-30% ethyl acetate in hexanes mixture. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column in a suitable solvent (e.g., hexanes). Ensure the column is packed evenly without any air bubbles.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane or toluene). Alternatively, you can adsorb the crude material onto a small amount of silica gel (dry loading), which often leads to better separation.

  • Elution: Run the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.

Visualization of the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow Crude_Product Crude Product Initial_Analysis Initial Purity Analysis (TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization High Purity (>90%) Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Low Purity (<90%) Purity_Check_1 Purity Check Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity Not OK Pure_Product Pure Product Purity_Check_1->Pure_Product Purity OK Purity_Check_2->Pure_Product Purity OK Further_Purification Consider Further Purification or Alternative Method Purity_Check_2->Further_Purification Purity Not OK

Caption: A decision-making workflow for selecting a purification method.

References

  • (S)-1-Boc-3-hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. [Link]

  • tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. (2024). ChemBK. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (2015).
  • Strecker Synthesis. (2018). Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). National Institutes of Health. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Defense Technical Information Center. [Link]

  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011).
  • Method for preparing 4-cyanopiperidine hydrochloride. (2017).
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (2020). Policija. [Link]

Sources

Technical Support Center: Purification of 1-Boc-4-cyano-4-phenylpiperidine

[1]

Ticket ID: #REC-158144-BOC Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Recrystallization Protocol & Troubleshooting[1][2][3]

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-Boc-4-cyano-4-phenylpiperidine (CAS: 158144-79-7).[1] This intermediate is critical in the synthesis of pharmacophores involving the 4-phenylpiperidine core (e.g., Piritramide, Diphenoxylate analogs).

Achieving high purity (>98%) is often complicated by the Boc (tert-butoxycarbonyl) group, which adds significant lipophilicity and rotational freedom, frequently causing the compound to "oil out" rather than crystallize. This guide focuses on thermodynamic control to force lattice formation over amorphous separation.[2]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
ParameterDataNotes
Molecular Formula C₁₇H₂₂N₂O₂
Molecular Weight 286.37 g/mol
Physical State White to Off-White SolidOften appears as a sticky gum if solvent is trapped.[1][3]
Solubility (Cold) DCM, EtOAc, THF, ChloroformHighly soluble.[2][3] Poor candidates for crystallization.[2]
Solubility (Hot) Alcohols (EtOH, IPA), TolueneIdeal for single-solvent systems.[3]
Insolubility Water, Hexanes/HeptaneIdeal anti-solvents.[2][3]
Critical Impurities 1-Boc-4-piperidone, Bis-Boc byproductsStarting materials often co-precipitate.[1][3]

Solvent System Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the temperature differential required for supersaturation.[2]

Recommended Solvent Systems
  • System A (Standard): Ethyl Acetate / Hexanes (1:3 to 1:5) [2]

    • Mechanism:[1][2][3][4][5][6][7][8] The compound dissolves in warm EtOAc.[2] Hexane acts as the anti-solvent to lower solubility as the temperature drops.[2]

    • Best For: Removal of polar impurities and color bodies.[2]

  • System B (High Purity): Ethanol / Water (9:1) [2]

    • Mechanism:[1][2][3][4][5][6][7][8] High solubility in hot ethanol; water dramatically reduces solubility upon cooling.[2]

    • Best For: Removal of inorganic salts and lipophilic side-products (which stay in the ethanol).[1][2]

  • System C (Alternative): Isopropyl Alcohol (IPA)

    • Mechanism:[1][2][3][4][5][6][7][8] Single-solvent recrystallization.[1][2]

    • Best For: Large scale batches where solvent recovery is a priority.[2]

Solvent Logic Visualization

SolventLogiccluster_tipsTechnique TipStartStart: Crude 1-Boc-4-cyano-4-phenylpiperidineCheckImpurityPrimary Impurity Profile?Start->CheckImpuritySaltsInorganic Salts / Polar DebrisCheckImpurity->SaltsHigh Salt ContentOrganicsUnreacted Starting Material / OilsCheckImpurity->OrganicsHigh Organic ImpuritySystemBUse System B:Ethanol / WaterSalts->SystemBSystemAUse System A:EtOAc / HexanesOrganics->SystemATipIf oiling out occurs in System A,switch to System C (IPA) orseed with pure crystal.

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Master Protocol: Recrystallization Workflow

Safety Warning: Perform all steps in a fume hood. The Boc group is acid-sensitive; avoid acidic glassware cleaning residues.[1][2]

Phase 1: Dissolution & Hot Filtration[1][2]
  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Solvent:

    • For System A: Add EtOAc (approx. 2-3 mL per gram of solid).[1][2]

    • For System B: Add Ethanol (approx. 3-4 mL per gram).[1][2]

  • Heat: Warm the mixture to near-boiling (approx. 70°C for EtOAc; 75°C for EtOH).

    • Note: If solid remains, add solvent in small aliquots (0.5 mL/g) until fully dissolved.[2]

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass frit or Celite pad to remove insoluble mechanical debris.[2][3]

    • Why? Micro-particles act as indiscriminate nucleation sites, leading to small, impure crystals.[2][3]

Phase 2: Nucleation & Growth[1][2]
  • Anti-Solvent Addition (If using System A/B):

    • Remove from heat.[2] While still hot, slowly add the anti-solvent (Hexane or Water) dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

    • Add one drop of the "good" solvent (EtOAc or EtOH) to clear the solution back to transparency.[2]

  • Controlled Cooling:

    • Wrap the flask in a towel or place it in a warm oil bath with the heat turned off.[2]

    • Allow to cool to room temperature (RT) slowly over 2-4 hours.

    • Thermodynamics: Slow cooling promotes the growth of fewer, larger, and purer crystals (Ostwald Ripening).[2] Rapid cooling traps impurities.[2]

Phase 3: Harvesting
  • Cold Soak: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold anti-solvent (e.g., cold Hexane or 1:1 EtOH/Water).[2]

  • Drying: Dry under high vacuum at 40-45°C. Do not exceed 60°C , as Boc groups can thermally degrade over prolonged periods at high heat.[2]

Troubleshooting Guide (FAQ)

Q1: The solution turned into a milky oil at the bottom instead of crystals. (Oiling Out)

Cause: The compound entered a "metastable liquid" phase.[2] This happens when the temperature drops too fast or the solution is too concentrated, causing the solute to separate as a liquid droplet before it can organize into a lattice.[2] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny grain of pure product (if available) to the cooling solution at ~40°C.

  • Increase Solvent Volume: Add 10-15% more of the "good" solvent (EtOAc/EtOH).[2]

  • Agitation: Stir vigorously during the cooling phase to induce nucleation.

Q2: The crystals are colored (Yellow/Brown).

Cause: Conjugated organic impurities or oxidation byproducts are trapped in the lattice or adsorbed to the surface.[2][3] Corrective Action:

  • Redissolve the crystals in the hot solvent.[2]

  • Add Activated Charcoal (Carbon) (approx. 5 wt% of the mass of the compound).[2]

  • Stir at reflux for 15 minutes.

  • Perform Hot Filtration through Celite to remove the carbon.[2]

  • Proceed with crystallization.[2][7]

Q3: Low Yield (<50%).

Cause: Too much solvent was used, or the compound is too soluble in the anti-solvent.[2][3] Corrective Action:

  • Concentrate: Evaporate the mother liquor (filtrate) to half its volume and repeat the cooling process (Second Crop).

  • Check Purity: Analyze the mother liquor by TLC.[2] If impurities are high, the low yield might be accurate (the "missing" mass was impurity).[2]

Process Visualization

RecrystallizationFlowcluster_0Phase 1: Dissolutioncluster_1Phase 2: Purificationcluster_2Phase 3: CrystallizationCrudeCrude SolidDissolveDissolve at RefluxCrude->DissolveSolventHot Solvent(EtOAc or EtOH)Solvent->DissolveCarbonOptional:Activated CarbonDissolve->CarbonIf coloredFilterHot Filtration(Remove insolubles)Dissolve->FilterCarbon->FilterAntiSolventAdd Anti-Solvent(Hexane/Water)Filter->AntiSolventCoolSlow Cool(RT -> 0°C)AntiSolvent->CoolHarvestVacuum Filter& DryCool->Harvest

Caption: Step-by-step workflow for the purification of Boc-protected aryl piperidines.

References

  • ChemicalBook. (n.d.).[2] 1-N-BOC-4-PHENYLPIPERIDINE-4-CARBONITRILE Properties and Suppliers. Retrieved from [2]

  • PubChem. (n.d.).[2] 1-Boc-4-AP (Related Boc-Piperidine Structure & Properties).[1] National Library of Medicine.[2] Retrieved from [1][2]

  • Google Patents. (2017).[2] Method for preparing 4-cyanopiperidine hydrochloride (Precursor Synthesis).[1][2] Patent US20170369442A1.[2] Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] 4-Cyano-4-phenylpiperidine hydrochloride (Unprotected Precursor Data).[1] Retrieved from [1]

Disclaimer: This guide is for research and development purposes only. The user is responsible for ensuring compliance with all local regulations regarding the handling of chemical intermediates.

Technical Support Center: Synthesis of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthesis. We will move beyond simple procedural steps to explore the mechanistic underpinnings of potential issues, providing you with the expert insights needed to optimize your reaction outcomes.

Synthesis Overview: The Core Reaction Pathway

The most common and efficient route to this compound involves the base-mediated double N-alkylation of phenylacetonitrile with N-Boc-bis(2-chloroethyl)amine. This reaction constructs the piperidine ring in a single, convergent step. Often, a phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous base and the organic-soluble reactants.

G cluster_reactants Reactants cluster_conditions Conditions A Phenylacetonitrile F Deprotonated Phenylacetonitrile (Carbanion Intermediate) A->F Deprotonation A->F B N-Boc-bis(2-chloroethyl)amine G Mono-alkylated Intermediate (Open Chain) B->G C Strong Base (e.g., 50% NaOH) C->F D Phase-Transfer Catalyst (e.g., TBAB) D->G E Solvent (e.g., Toluene) E->G F->G SN2 Attack (1st Alkylation) H Intramolecular Cyclization (Second Alkylation) G->H Intramolecular SN2 Attack I Tert-butyl 4-cyano-4-phenyl- piperidine-1-carboxylate H->I G cluster_key Troubleshooting Focus Start Phenylacetonitrile Carbanion Intermediate Mono-alkylated Intermediate (Observed Byproduct) Start->Intermediate Intermolecular SN2 (Fast) SM2 N-Boc-bis (2-chloroethyl)amine SM2->Intermediate Product Desired Product (Cyclized) Intermediate->Product Intramolecular SN2 (Slower, requires heat) Key To favor the desired product, conditions must promote the slower, intramolecular step.

Caption: Kinetic competition leading to the mono-alkylated byproduct.

The intramolecular cyclization is kinetically slower than the initial intermolecular reaction. If the reaction is stopped prematurely or the energy barrier for cyclization is not overcome, this intermediate will be the major isolated species.

Troubleshooting Protocol:

  • Increase Reaction Temperature: The intramolecular SN2 reaction (a 5-exo-tet cyclization) has a higher activation energy. Increasing the temperature to 70-80 °C is often necessary to drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Do not stop the reaction until the spot corresponding to the mono-alkylated intermediate has been consumed. This can take anywhere from 6 to 24 hours.

  • Ensure Stoichiometry: While less common, using a large excess of phenylacetonitrile could theoretically favor the intermolecular reaction. Use a stoichiometry of approximately 1:1 or a slight excess (1.1 eq) of N-Boc-bis(2-chloroethyl)amine.

Question 3: My product is contaminated with an impurity that has a lower molecular weight and lacks the cyano group. What is happening during my workup?

Answer: You are likely observing hydrolysis of the nitrile group to either a carboxylic acid or a primary amide. This is a very common side reaction, especially if the workup involves harsh acidic or basic conditions at elevated temperatures.

Mechanism of Hydrolysis:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., during an HCl wash to remove base), the nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by water. This leads first to an amide and then, with further heating, to a carboxylic acid. [1]* Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. This is often slower but can be significant if the reaction mixture is held at high temperatures for a prolonged period before neutralization. [2][3]

G cluster_workup Workup Conditions Product Desired Product (Nitrile) Amide Amide Byproduct Product->Amide H₃O⁺ or OH⁻ (Mild Conditions) Acid Carboxylic Acid Byproduct Amide->Acid H₃O⁺ or OH⁻ (Harsh Conditions / Heat) A Strong Acid (e.g., >1M HCl) B Strong Base (e.g., leftover NaOH) C Heat

Caption: Hydrolysis pathway of the nitrile group during workup.

Mitigation Protocol for Workup:

  • Use Dilute, Cold Acid/Base: During workup, perform all aqueous washes with cold (0-5 °C) solutions. Use dilute acid (e.g., 0.5 M HCl) or a buffered solution (e.g., saturated ammonium chloride) for neutralization.

  • Minimize Contact Time: Do not let the organic layer sit in contact with acidic or basic aqueous phases for extended periods. Separate the layers promptly after extraction.

  • Avoid Heat: Do not heat the reaction mixture during quenching or extraction.

  • Purification Strategy: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by washing the organic layer with a weak base like a saturated sodium bicarbonate solution. The desired nitrile product will not react, while the acidic byproduct will be extracted into the aqueous layer.

Question 4: I am observing a byproduct consistent with the elimination of HCl from my starting material, N-Boc-bis(2-chloroethyl)amine. How can I suppress this?

Answer: The formation of tert-butyl N-(2-chloroethyl)-N-(vinyl)carbamate or related elimination products can occur under strongly basic conditions, especially at higher temperatures. This side reaction consumes the starting material, reducing the overall yield.

Mechanism of Elimination: The beta-protons on the chloroethyl chains are susceptible to abstraction by a strong base, leading to an E2 (Elimination, Bimolecular) reaction to form an alkene and release a chloride ion. This is a classic side reaction for alkyl halides in the presence of strong, non-nucleophilic bases.

Troubleshooting Protocol:

  • Control Temperature: This side reaction is highly temperature-dependent. Maintain the reaction temperature at the lowest point that still allows for efficient cyclization (typically 60-70 °C). Avoid excessive heating.

  • Controlled Addition of Base: Instead of adding all the base at once, a slow, controlled addition can maintain a lower instantaneous concentration of hydroxide in the organic phase, disfavoring the E2 pathway relative to the desired SN2 reaction.

  • Choice of Base: While NaOH is standard, a bulkier base like potassium tert-butoxide in an anhydrous system can sometimes favor proton abstraction. In this specific synthesis, relying on a well-managed biphasic system with a PTC is generally the best approach to balance deprotonation of phenylacetonitrile without promoting excessive elimination of the alkyl halide.

References

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]

  • Stille, J. K., et al. (1983). Mono- and Dialkylation of Phenylacetonitrile by Means of Sodamide and Sodium Hydride. Alkylation of Diphenylacetonitrile. The Journal of Organic Chemistry. [Link]

  • PTC Organics. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Chem libretexts. Nitrile to Acid - Common Conditions. [Link]

Sources

Technical Support Center: Optimization of Boc Protection for 4-cyano-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-Boc protection of 4-cyano-4-phenylpiperidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals streamline this crucial synthetic step. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the standard initial conditions for the Boc protection of 4-cyano-4-phenylpiperidine?

A1: A reliable starting point for the Boc protection of most amines, including piperidine derivatives, involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O).[1] For 4-cyano-4-phenylpiperidine, a secondary amine, standard conditions typically involve dissolving the substrate in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][3] While the reaction can proceed without a base, its rate is often slow.[4] To accelerate the reaction, a base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is commonly added to deprotonate the amine, enhancing its nucleophilicity.[3] A catalytic amount of 4-Dimethylaminopyridine (DMAP) is also frequently included to significantly increase the reaction rate.[1][5]

Q2: Why is my Boc protection reaction so slow or not going to completion?

A2: Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Nucleophilicity: While secondary amines are generally good nucleophiles, the steric bulk from the phenyl and cyano groups at the 4-position can hinder the approach of the (Boc)₂O reagent.

  • Inadequate Catalyst Activity: If you are using a base like TEA alone, the reaction may be inherently slow. The addition of a nucleophilic catalyst like DMAP is often essential for achieving a reasonable reaction time.[6] DMAP works by first reacting with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than (Boc)₂O itself.[6][7]

  • Poor Solubility: If the starting material or intermediates have low solubility in the chosen solvent, the reaction will be mass-transfer limited and proceed slowly.

  • Low Temperature: Many Boc protections are run at room temperature, but for hindered amines, gentle heating (e.g., to 40 °C) may be necessary to increase the reaction rate.[5]

Q3: Is a base always necessary? What is the role of DMAP?

A3: A base is not strictly required for the reaction to proceed, as the amine itself can act as the base.[4] However, this results in the formation of a protonated amine salt, which is less nucleophilic and can slow the reaction down. Adding a non-nucleophilic base like TEA or DIPEA neutralizes the acid byproduct and keeps the amine in its more reactive, freebase form.[3]

DMAP serves a different role; it is a nucleophilic catalyst. It attacks the (Boc)₂O to form a highly electrophilic intermediate.[7][8] The amine then attacks this activated intermediate, which is a much faster process than attacking (Boc)₂O directly. This catalytic cycle regenerates DMAP, allowing a small amount to turn over many times, dramatically accelerating the reaction.[6]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My reaction has stalled with significant starting material remaining after 24 hours.
  • Possible Cause A: Catalyst Inefficiency. Your catalyst system may not be potent enough for this sterically hindered substrate.

    • Solution: If you are only using a base like TEA, add a catalytic amount of DMAP (0.1-0.2 equivalents). The combination of DMAP with (Boc)₂O is highly effective for acylating even hindered amines.[9] The reaction of DMAP with (Boc)₂O is nearly instantaneous and forms a more reactive acylating agent.[7][8]

  • Possible Cause B: Solvent Choice. The polarity and solvating power of your solvent can significantly impact reaction rates.

    • Solution: Consider switching to a different solvent. While DCM and THF are common, alcoholic solvents like methanol have been shown to dramatically accelerate the Boc protection of some amines, even without a base.[10][11] This is attributed to the alcohol stabilizing the transition state through hydrogen bonding.[11] For substrates with poor solubility, using a mixture of solvents like Water/Methanol/TEA can be effective.

  • Possible Cause C: Insufficient Reagent. The (Boc)₂O may have degraded due to moisture or is simply not present in sufficient excess.

    • Solution: Use a slight excess of (Boc)₂O (1.1 to 1.5 equivalents).[3] Monitor the reaction by TLC or LC-MS. If it stalls, a second addition of (Boc)₂O may be required.

Issue 2: My TLC/LC-MS shows the formation of multiple byproducts.
  • Possible Cause A: N,N-di-Boc Formation. Although less common for secondary amines, aggressive conditions could lead to undesired side reactions. More commonly, side reactions can occur if impurities are present in the starting material.

    • Solution: Ensure the purity of your 4-cyano-4-phenylpiperidine starting material. Use milder conditions—run the reaction at 0 °C to room temperature and avoid excessive heating. Adding the (Boc)₂O slowly to the reaction mixture can also help minimize side reactions.[3]

  • Possible Cause B: DMAP-Mediated Side Reactions. While DMAP is an excellent catalyst, using it in stoichiometric amounts or at high temperatures can promote side reactions.[7][12]

    • Solution: Use DMAP in truly catalytic amounts (0.1 to 0.2 equivalents). Ensure the reaction temperature is controlled. If side reactions persist, consider a catalyst-free method in a rate-enhancing solvent like methanol, accepting a potentially longer reaction time.[10]

Issue 3: The reaction works, but the time is too long for our process workflow (e.g., >12 hours).
  • Possible Cause: Sub-optimal Reaction Conditions. The combination of solvent, catalyst, and temperature has not been optimized for speed.

    • Solution 1 (Solvent Change): As mentioned, switching to methanol can provide a significant rate enhancement. Studies have shown rate increases of up to 70-fold for certain amines when switching from CDCl₃ to CD₃OD.[11]

    • Solution 2 (Solvent-Free Conditions): For an environmentally friendly and often rapid approach, consider solvent-free conditions. This involves stirring the amine directly in molten (Boc)₂O (melting point 22-24 °C).[13] This high concentration method can be very efficient but may require careful temperature control for exothermic reactions.[13]

    • Solution 3 (Temperature Increase): Gently heating the reaction mixture to 40-50 °C in a suitable solvent like THF or Acetonitrile can significantly reduce reaction time without necessarily promoting side reactions. Always monitor by TLC to confirm product stability at higher temperatures.

Data Summary & Optimized Protocol

The following table summarizes various conditions and their expected impact on reaction time for the Boc protection of a hindered secondary amine like 4-cyano-4-phenylpiperidine.

Condition No. Solvent Base / Catalyst Temp (°C) (Boc)₂O (equiv.) Expected Time Key Insight
1 (Standard)DCM1.2 eq. TEA251.112-24 hA common but often slow baseline method.
2 (Catalyzed)DCM1.2 eq. TEA / 0.1 eq. DMAP251.12-6 hDMAP provides significant rate acceleration.[7]
3 (Alcohol Solvent)MethanolNone251.24-8 hMethanol acts as a catalyst, accelerating the reaction.[10][11]
4 (Heated)Acetonitrile1.2 eq. TEA / 0.1 eq. DMAP501.11-3 hIncreased temperature further reduces reaction time.
5 (Solvent-Free)NoneNone301.05< 2 hHigh concentration drives the reaction to completion quickly.[13]
Optimized Experimental Protocol (Method 2)

This protocol utilizes a catalytic amount of DMAP for an efficient and timely reaction at room temperature.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-cyano-4-phenylpiperidine (1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base & Catalyst Addition: Add triethylamine (1.2 equiv.) followed by 4-dimethylaminopyridine (0.1 equiv.) to the solution. Stir for 5 minutes.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the stirring solution. A slight exotherm may be observed. Note: The reaction of (Boc)₂O and DMAP can generate CO₂ gas; ensure the system is not sealed.[4][7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Visualizing the Chemistry

Reaction Mechanism & Catalysis

The following diagram illustrates the DMAP-catalyzed mechanism for Boc protection, highlighting the formation of the highly reactive N-acylpyridinium intermediate which is key to accelerating the reaction.

Boc_Protection_Mechanism Boc2O (Boc)₂O Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Boc2O->Intermediate 1. Nucleophilic Attack (Fast) DMAP DMAP DMAP->Intermediate Product N-Boc Product Intermediate->Product Amine 4-Cyano-4-phenylpiperidine (R₂NH) Amine->Product 2. Nucleophilic Attack (Rate-Determining Step) Byproducts t-BuOH + CO₂ + DMAP (regenerated) Product->Byproducts 3. Proton Transfer & Catalyst Regeneration

Caption: DMAP-catalyzed mechanism for Boc protection.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues encountered during the reaction optimization.

Troubleshooting_Workflow Start Problem: Slow or Incomplete Reaction CheckCatalyst Are you using DMAP? Start->CheckCatalyst AddDMAP Solution: Add 0.1 eq. DMAP CheckCatalyst->AddDMAP No CheckSolvent Consider Solvent Effect CheckCatalyst->CheckSolvent Yes ChangeSolvent Solution: Switch to Methanol or Acetonitrile CheckSolvent->ChangeSolvent CheckTemp Consider Temperature ChangeSolvent->CheckTemp IncreaseTemp Solution: Heat to 40-50 °C CheckTemp->IncreaseTemp SolventFree Advanced Solution: Try Solvent-Free Conditions IncreaseTemp->SolventFree If speed is critical

Caption: A decision tree for troubleshooting slow reactions.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Available at: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]

Sources

Validation & Comparative

A Guide to Cross-Validation of Analytical Data for Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and integrity of starting materials and intermediates are paramount. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Robust analytical methods are essential to ensure its quality and consistency. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this compound, emphasizing the principles of scientific integrity and trustworthiness. We will explore the development and comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to create a self-validating analytical system.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] For a critical intermediate like this compound, this means not only quantifying the main component but also detecting and quantifying any potential impurities. Cross-validation, the process of confirming that two or more distinct analytical procedures produce equivalent results, provides a high degree of confidence in the data.[3]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice, offering a balance of specificity and simplicity.

Rationale for Method Development

The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte. This compound is a moderately polar compound, making it well-suited for reversed-phase chromatography. A C18 column is a versatile and robust starting point for method development. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve adequate retention and resolution of the main peak from potential impurities. The inclusion of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is appropriate as the phenyl group in the molecule provides a chromophore that absorbs in the UV region.

Experimental Protocol: HPLC-UV

Instrumentation:

  • Agilent 1260 Infinity II HPLC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and diode array detector (DAD).

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 40% B

    • 12.1-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

Data Presentation: HPLC Method Performance

The performance of the HPLC method must be rigorously evaluated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5]

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.03 µg/mL
Specificity No interference from blank and known impuritiesPeak purity index > 0.999

Cross-Validation with an Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the trustworthiness of the analytical data, a second, orthogonal method is employed for cross-validation. Orthogonal methods rely on different separation and detection principles, minimizing the risk of overlooking impurities that may co-elute or be invisible to the primary method. GC-MS is an excellent choice for this purpose, as it separates analytes based on their volatility and boiling point, and provides structural information through mass spectrometry.

Rationale for Method Development

This compound has sufficient thermal stability and volatility for GC analysis, especially with a heated injector. The use of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for this type of molecule. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, aiding in peak identification and structural elucidation of any co-eluting impurities.

Experimental Protocol: GC-MS

Instrumentation:

  • Agilent 7890B GC system coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Dichloromethane.

Data Presentation: GC-MS Method Performance Comparison
Parameter HPLC-UV Result GC-MS Result (Hypothetical) Comment
Assay (% Purity) 99.8%99.7%Excellent correlation between the two methods, indicating no major co-eluting impurities.
Known Impurity 1 (%) 0.12%0.15%Good agreement, confirming the presence and approximate level of this impurity.
Unknown Impurity 2 (%) Not Detected0.08%GC-MS detected a low-level impurity not resolved by HPLC, demonstrating the value of an orthogonal method.

Visualizing the Analytical Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and GC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN:Water (50:50) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc vortex_gc Vortex dissolve_gc->vortex_gc inject_gc Inject into GC vortex_gc->inject_gc separate_gc Separation on HP-5ms Column inject_gc->separate_gc ionize_detect EI Ionization & Mass Detection separate_gc->ionize_detect extract_tic Extract Total Ion Chromatogram ionize_detect->extract_tic identify Identify Peaks (Mass Spectra) extract_tic->identify quantify_gc Quantify Purity & Impurities identify->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: GC-MS analytical workflow for cross-validation.

Conclusion: A Self-Validating System

The cross-validation of analytical data using orthogonal methods like HPLC-UV and GC-MS provides a robust and trustworthy assessment of the purity of this compound. This approach establishes a self-validating system where the strengths of one technique compensate for the potential limitations of the other. By grounding our methodologies in established scientific principles and regulatory guidelines, we can ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate. This commitment to analytical excellence is fundamental to the successful development of safe and effective medicines.

References

  • SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. (2024-04-09).
  • Chemicalbook. 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 914988-10-6. (2025-07-24).
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. (2019).
  • Orsini, P., et al. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. (2025-08-05).
  • PubChem. This compound | C17H22N2O2.
  • precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023-11-30).
  • ChemicalBook. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid(5748-42-5) 1 H NMR.
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31).
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025-10-22).
  • Wikipedia. 1-Boc-4-AP.
  • Sigma-Aldrich. 4-Cyano-4-phenylpiperidine 96 51304-58-6.

Sources

Comparing the cost-effectiveness of different synthetic routes to 1-Boc-4-cyano-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The construction of 1-Boc-4-cyano-4-phenylpiperidine (CAS: 620606-40-4) represents a classic challenge in organic synthesis: the formation of a sterically hindered quaternary carbon center at the 4-position of a piperidine ring. This scaffold is a critical pharmacophore, serving as a precursor for NK1 antagonists and structurally related to pethidine-class opioids.

This guide objectively compares the two dominant synthetic strategies:

  • The "Commodity" Route (Method A): Double alkylation of phenylacetonitrile.

  • The "Catalytic" Route (Method B): Palladium-catalyzed

    
    -arylation of 1-Boc-4-cyanopiperidine.
    

Bottom Line: While Method A offers a lower Bill of Materials (BOM) cost suitable for multi-ton manufacturing where safety infrastructure exists, Method B is superior for drug discovery and early-phase development (kilogram scale) due to its convergence, safety profile, and lower operational complexity.

Strategic Analysis of Synthetic Pathways

Method A: The Classical Bis-Alkylation

This route constructs the piperidine ring around the central phenyl-cyano carbon. It relies on the high acidity of the benzylic proton in phenylacetonitrile (


 in DMSO).
  • Mechanism: Double nucleophilic substitution (

    
    ).
    
  • Key Reagents: Phenylacetonitrile, N-Boc-bis(2-chloroethyl)amine.

  • Critical Hazard: The use of Sodium Hydride (NaH) in polar aprotic solvents (DMSO/DMF) poses a severe thermal runaway risk.

Method B: Pd-Catalyzed -Arylation

This route functionalizes an existing piperidine ring. It utilizes modern cross-coupling properties to overcome the steric barrier of the quaternary center.

  • Mechanism: Oxidative addition of Ar-Br, followed by transmetallation of the nitrile enolate and reductive elimination.

  • Key Reagents: 1-Boc-4-cyanopiperidine, Bromobenzene, Pd catalyst.

  • Critical Advantage: Avoids vesicant intermediates and pyrophoric bases.

Detailed Protocols & Causality

Method A: Bis-Alkylation of Phenylacetonitrile

Rationale: This method utilizes commodity chemicals. Phenylacetonitrile is inexpensive, and the nitrogen mustard equivalent can be synthesized from diethanolamine.

Experimental Workflow
  • Reagent Prep: N-Boc-bis(2-chloroethyl)amine is often prepared in situ or freshly isolated from N-Boc-diethanolamine and thionyl chloride to ensure reactivity.

  • Deprotonation: Phenylacetonitrile (1.0 equiv) is added to a suspension of NaH (2.2 equiv) in DMF at 0°C.

    • Scientist's Note: Temperature control is vital here. Above 50°C, NaH + DMF can decompose explosively.

  • Cyclization: The amine electrophile is added slowly. The mixture is heated to 60°C for 4–12 hours.

  • Quench: Careful addition of water (exothermic/hydrogen evolution).

Visualization of Method A

MethodA Start Phenylacetonitrile (Commodity Precursor) Base NaH / DMF (Strong Base) Start->Base Deprotonation (Exothermic) Reagent N-Boc-bis(2-chloroethyl)amine (Mustard Derivative) Reagent->Base Slow Addition Intermediate Anionic Intermediate Base->Intermediate Mono-alkylation Product 1-Boc-4-cyano-4-phenylpiperidine Intermediate->Product Cyclization (60°C)

Figure 1: The bis-alkylation pathway requires constructing the ring via double displacement.

Method B: Palladium-Catalyzed -Arylation[1][2][3]

Rationale: This method decouples the ring formation from the functionalization. 1-Boc-4-cyanopiperidine is commercially available and stable. The reaction is driven by the thermodynamic stability of the C-C bond formation mediated by Palladium.

Experimental Workflow
  • Catalyst Loading: Charge reactor with Pd(dba)

    
     (1-2 mol%) and Ligand (e.g., BINAP or DPPF, 2-4 mol%).
    
  • Substrate Addition: Add 1-Boc-4-cyanopiperidine (1.0 equiv) and Bromobenzene (1.1 equiv) in Toluene.

  • Base Addition: Add NaOtBu (1.5 equiv).

    • Scientist's Note: NaOtBu is non-pyrophoric and easier to handle than LiHMDS, though LiHMDS gives higher yields for extremely sterically hindered substrates.

  • Reaction: Heat to 70°C for 6–12 hours under Argon.

  • Workup: Simple filtration through Celite (to remove Pd) and solvent evaporation.

Visualization of Method B

MethodB Substrate 1-Boc-4-cyanopiperidine Catalyst Pd(dba)2 / BINAP (Catalytic Cycle) Substrate->Catalyst Oxidative Addition ArylHalide Bromobenzene ArylHalide->Catalyst Oxidative Addition Base NaOtBu / Toluene Catalyst->Base Enolate Formation Product 1-Boc-4-cyano-4-phenylpiperidine Base->Product Reductive Elimination (>90% Yield)

Figure 2: The convergent catalytic route functionalizes the pre-formed piperidine ring.

Head-to-Head Comparison Data

The following data is synthesized from comparative process modeling and literature precedents (Culkin & Hartwig, 2002; Janssen Patents).

MetricMethod A (Bis-Alkylation)Method B (Pd-Catalysis)
Yield 50–65%85–94%
Purity (Crude) Low (Polymer/Mono-alkyl impurities)High (Main impurity is excess Ph-Br)
Atom Economy High (Loss of 2 HCl)Moderate (Loss of NaBr + Ligand/Pd cost)
E-Factor (Waste) High (Large solvent volumes for workup)Low (Concentrated reaction, simple filtration)
Safety Profile Critical Risk: NaH/DMF runaway; Vesicant alkylating agent.Manageable: Standard flammables; Pd heavy metal removal required.
BOM Cost Low ($)High (

$ - Driven by Catalyst/Ligand)
Operational Time 3 Days (Complex workup/extraction)1 Day (Filter and evaporate)
Decision Matrix

When to choose which route?

DecisionTree Start Select Synthesis Route Scale Production Scale? Start->Scale Tons > 100 kg (Commercial) Scale->Tons Kilos < 10 kg (Pharma/R&D) Scale->Kilos SafetyCheck Is Cryogenic/Safety Infrastructure Available? Tons->SafetyCheck RouteA Method A: Bis-Alkylation (Optimize for Cost) SafetyCheck->RouteA Yes RouteB Method B: Pd-Catalysis (Optimize for Time) SafetyCheck->RouteB No (Risk too high) Speed Priority: Speed & Purity Kilos->Speed Speed->RouteB

Figure 3: Decision matrix based on scale and infrastructure constraints.

Senior Scientist's Verdict

For Medicinal Chemistry and Early Process Development , Method B is the unequivocal recommendation .

  • Why: The cost of Palladium on a 100g scale is negligible compared to the FTE time lost purifying the "tar" often associated with Method A. Furthermore, Method B allows for rapid analoging (e.g., using 4-chlorobenzene or 3-fluorobenzene) simply by swapping the aryl halide, whereas Method A requires different, potentially unavailable phenylacetonitriles.

For Generic Manufacturing (Multi-Ton) , Method A remains relevant solely due to raw material costs. However, modern process safety regulations are making the NaH/DMF process increasingly expensive to insure and operate, slowly shifting the industry toward catalytic routes or flow-chemistry adaptations of Method A.

References

  • Culkin, D. A., & Hartwig, J. F. (2002).[1] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[2][1] Accounts of Chemical Research.[3]

  • Janssen, P. A. J. (1965). Process for preparing 1-(2-aryl-ethyl)-4-aryl-piperidines. U.S. Patent No. 3,164,600.

  • Yang, Q., et al. (2019). Safety Evaluation of the reaction of Sodium Hydride with Dimethyl Sulfoxide. Organic Process Research & Development.

  • Beutner, G. L., et al. (2018). Pd-Catalyzed Alkylation of Nitriles with Alkyl Bromides. Organic Letters.

Sources

Technical Validation Guide: 4-Phenylpiperidine Opioids Derived from Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

[1]

Executive Summary

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (CAS: 158144-79-7) serves as a critical orthogonal scaffold in the synthesis of 4-phenylpiperidine opioids , most notably Pethidine (Meperidine) and its analogs (e.g., Anileridine).[1] Unlike the anilinopiperidine class (e.g., Fentanyl), drugs derived from this precursor possess a distinct pharmacological profile characterized by moderate Mu-Opioid Receptor (MOR) affinity, unique anticholinergic side effects, and specific metabolic liabilities (e.g., norpethidine neurotoxicity).

This guide provides a rigorous framework for validating the Mechanism of Action (MoA) of these derivatives, distinguishing them from high-potency synthetic alternatives through comparative profiling and standardized functional assays.

Part 1: The Chemical Lineage & Target Identification

To validate the drug, one must first validate the structural origin. The precursor acts as a protected "chassis" allowing for N-substitution modifications after deprotection.[1]

  • Precursor: this compound (Inactive Shielded Intermediate).[1]

  • Transformation: Acidic deprotection (removal of Boc group) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Nitrile hydrolysis/esterification 
    
    
    N-methylation.
  • Target API: Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) .

  • Primary Target: Mu-Opioid Receptor (MOR/OPRM1).[1]

  • Secondary Targets (Off-Target): Muscarinic Acetylcholine Receptors (Antagonist), Serotonin Transporters (SERT inhibitor).[1]

Part 2: Mechanism of Action (The Hypothesis)

The therapeutic efficacy of Pethidine-class drugs relies on their ability to act as biased or full agonists at the G-protein coupled Mu-opioid receptor.

The Signaling Cascade
  • Binding: The ligand binds to the orthosteric site of the MOR.

  • Conformation: Receptor undergoes conformational change, facilitating the exchange of GDP for GTP on the G

    
    i/o subunit.
    
  • Divergence:

    • G

      
      i-GTP:  Inhibits Adenylyl Cyclase (AC), halting the conversion of ATP to cAMP.
      
    • Gngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      :  Dissociates to open G-protein coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization (neuronal inhibition).
      
    • Calcium Channels: Voltage-gated Ca2+ channels are inhibited, reducing neurotransmitter release (Substance P, Glutamate).[1]

Part 3: Comparative Profiling (The Data)

Validation requires benchmarking against the "Gold Standard" (Morphine) and high-potency synthetics (Fentanyl).

Table 1: Pharmacodynamic & Pharmacokinetic Benchmarking
FeaturePethidine (Target Drug)Morphine (Natural Standard)Fentanyl (Synthetic Benchmark)
Receptor Selectivity MOR Agonist (Low Selectivity)MOR Agonist (High Selectivity)MOR Agonist (High Selectivity)
Binding Affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
~500 nM (Weak)1 – 10 nM (Strong)0.03 – 1.0 nM (Very Strong)
Potency Ratio 0.1x (Ref. Morphine)1.0x (Baseline)50x – 100x
Efficacy (

)
~0.7 – 0.8 (Partial/Full)1.0 (Full)1.0 (Full)
Active Metabolites Norpethidine (Neurotoxic/Seizure risk)M-6-G (Analgesic)Minimal/Inactive
Off-Target Effects Anticholinergic (Tachycardia, Dry mouth)Histamine ReleaseChest Wall Rigidity

Critical Insight: The low affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Part 4: Validation Protocols

To scientifically validate the MoA, you must prove causality : Does the drug activate the G-protein because it bound to MOR?

Protocol A: [35S]GTP S Binding Assay (The Upstream Validator)

Purpose: Measures the earliest functional step—the exchange of GDP for GTP on the G-protein. This differentiates agonists (increase binding) from antagonists (no change/decrease).

Methodology:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human MOR (hMOR).[1] Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix 10

      
      g membrane protein with assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl).
      
    • Add GDP (10–50

      
      M):  Essential to reduce basal noise.
      
    • Add [35S]GTP

      
      S (~0.1 nM):  The non-hydrolyzable radioactive tag.
      
    • Add Test Compound: Pethidine derivative (

      
       to 
      
      
      M).
  • Termination: Incubate 60 min at 30°C. Rapid filtration through GF/B filters.

  • Quantification: Liquid scintillation counting.

  • Validation Check: Co-treat with Naloxone (10

    
    M) . If the signal is not abolished, the effect is non-specific (false positive).
    
Protocol B: cAMP Inhibition Assay (The Downstream Functional Readout)

Purpose: Confirms that G-protein activation leads to the physiological suppression of second messengers.

Methodology (TR-FRET / HTRF):

  • Cell Seeding: Plate hMOR-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Add Forskolin (1-10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      M) : This artificially spikes cAMP levels (simulating a "pain" signal state).
      
    • Add Test Compound : If the drug works, it will fight the Forskolin and lower cAMP.

  • Detection: Add lysis buffer containing Europium-cryptate labeled cAMP (Donor) and d2-labeled anti-cAMP antibody (Acceptor).[1]

  • Readout: Measure FRET signal.

    • Low cAMP (Agonist active) = High FRET signal (Antibody binds labeled cAMP).

    • High cAMP (Inactive) = Low FRET signal (Endogenous cAMP competes off the labeled version).

Part 5: Visualizing the Signaling Pathway

The following diagram illustrates the validated mechanism, from the precursor-derived ligand binding to the downstream physiological effects.

MoA_PathwayPrecursorPrecursor:Tert-butyl 4-cyano-4-phenyl...DrugActive Drug:Pethidine/AnalogPrecursor->Drug Synthesis & DeprotectionReceptorMu-Opioid Receptor(GPCR)Drug->Receptor Binding (Ki ~500nM)G_ProteinGi/o ProteinActivationReceptor->G_Protein Conf. ChangeACAdenylyl CyclaseG_Protein->AC G-alpha (Inhibits)CalciumVolt-Gated Ca2+ChannelsG_Protein->Calcium G-beta/gamma (Inhibits)PotassiumGIRK Channels(K+ Efflux)G_Protein->Potassium G-beta/gamma (Activates)cAMPcAMP Production(Decreased)AC->cAMP DownstreamNeuroNeurotransmitter Release(Inhibited)Calcium->Neuro PresynapticHyperHyperpolarization(Analgesia)Potassium->Hyper Postsynaptic

Caption: Figure 1.[1] The synthesis and signal transduction pathway of 4-phenylpiperidine opioids. The drug acts as a Gi/o agonist, inhibiting Adenylyl Cyclase and modulating ion channels to produce analgesia.

References

  • PubChem. (2025).[1] this compound | C17H22N2O2.[1] National Library of Medicine. [Link]

  • Lattanzi, R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances. PLoS One. [Link]

  • Vardanyan, R.S., & Hruby, V.J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects. Future Medicinal Chemistry. [Link]

  • Trescot, A.M., et al. (2008). Opioid Pharmacology. Pain Physician Journal. [Link]

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 116313-85-0 Formula: C17H22N2O2 Synonyms: 1-N-Boc-4-phenylpiperidine-4-carbonitrile; N-Boc-4-cyano-4-phenylpiperidine

Executive Safety Summary

Immediate Action Required: Treat as a High-Potency Intermediate . While standard safety data sheets (SDS) classify this compound as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302), its structural similarity to pharmacologically active opioid precursors (4-phenylpiperidine scaffold) necessitates a "Precautionary Principle" approach.

Critical Hazard Vector:

  • Inhalation (Dust): As a crystalline solid, this compound is prone to electrostatic charging, creating fine dust that can bypass standard surgical masks.

  • Dermal Absorption (Solution Phase): Once dissolved in organic solvents (DCM, DMF), the carrier solvent dramatically increases skin permeation rates. Standard nitrile gloves may fail in <2 minutes if the solvent is chlorinated.

Strategic Hazard Analysis & PPE Matrix

The following matrix moves beyond generic advice, tailoring protection to the specific physical state of the compound during your workflow.

Table 1: Task-Based PPE Specifications
Hazard ZonePhysical StateRespiratory ProtectionHand Protection (Glove Type)Eye/Face ProtectionBody Protection
Zone A: Weighing & Transfer Solid (Powder/Crystals) Engineering Control: Fume Hood or Powder Containment Hood.PPE: N95 (minimum) if outside hood; P100 recommended.Single Nitrile (4-6 mil). Why: Solid does not permeate nitrile rapidly.Safety Glasses with Side Shields.Lab Coat (Cotton/Poly blend). Note: Use anti-static cuffs.
Zone B: Solubilization & Reaction Solution (in DCM/Chloroform) Engineering Control: Fume Hood (Sash at 18").PPE: Half-face respirator with OV/P100 cartridges if hood failure occurs.Laminate (Silver Shield/Norfoil) or PVA .Why: Chlorinated solvents degrade nitrile in minutes, carrying the toxin through to skin.Chemical Splash Goggles.Chemical-Resistant Apron (Tyvek or similar) over Lab Coat.
Zone C: Solubilization & Reaction Solution (in DMF/DMSO/MeOH) Engineering Control: Fume Hood.PPE: Standard hood airflow is sufficient.Double Nitrile (Outer glove replaced immediately upon splash).Why: Polar aprotic solvents permeate nitrile slower than chlorinated ones.Safety Glasses or Goggles.Lab Coat.
Operational Protocols: The "Why" and "How"
Protocol A: Weighing & Static Control

The Problem: Boc-protected piperidines are notoriously "fluffy" and prone to static charge. They will adhere to spatulas and fly off weighing boats, increasing inhalation risk.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure. If unavailable, wipe the exterior of the weighing vessel with a dryer sheet (surfactant reduces charge).

  • Transfer: Use a glass or PTFE-coated spatula. Avoid stainless steel if the powder is sticking; the metal can act as a capacitor.

  • Containment: Weigh directly into a tared vial with a screw cap. Do not use open weigh boats for quantities >100mg.

Protocol B: Solvent Handling (The Critical Control Point)

The Problem: The nitrile group on the piperidine ring is stable, but the molecule becomes lipophilic when the Boc-group is intact. If dissolved in Dichloromethane (DCM), the solution will penetrate standard exam gloves instantly.

  • Glove Check: Before handling the solution, inflate gloves to check for pinholes.

  • The "Double-Glove" Technique (for Non-Chlorinated Solvents):

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange).

    • Outer Layer: 4 mil Nitrile (Dark color, e.g., Blue).

    • Visual Indicator: If the outer glove rips or swells, the color contrast gives immediate warning.

  • Laminate Use (For Chlorinated Solvents): If using DCM, wear Silver Shield gloves. These are loose-fitting; wear a tight nitrile glove over them to maintain dexterity.

Visualized Decision Logic
Diagram 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the correct glove material based on the solvent system used with CAS 116313-85-0.

PPE_Selection Start Handling CAS 116313-85-0 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid Rec_Solid PPE: Nitrile Gloves + N95/Hood (Risk: Dust Inhalation) Solid->Rec_Solid Solvent Identify Solvent Liquid->Solvent Chlorinated Chlorinated (DCM, CHCl3) Solvent->Chlorinated Polar Polar Aprotic (DMF, DMSO) Solvent->Polar Alcohols Alcohols/Water (MeOH, EtOH) Solvent->Alcohols Rec_Chlor PPE: Laminate (Silver Shield) OR PVA Gloves (Risk: Rapid Permeation) Chlorinated->Rec_Chlor Rec_Polar PPE: Double Nitrile Change immediately on splash Polar->Rec_Polar Rec_Alc PPE: Standard Nitrile (Good Resistance) Alcohols->Rec_Alc

Emergency Response & Disposal
Accidental Exposure[1][2][3]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin; it increases blood flow and absorption.

  • Eye Contact: Flush for 15 minutes. If wearing contacts, remove them after the first 5 minutes, then continue flushing.

Spills (Solid)
  • Do not sweep. Sweeping generates dust.

  • Cover the spill with a wet paper towel (water or oil-dampened) to trap dust.

  • Scoop the damp material into a wide-mouth waste jar.

  • Wipe the area with a dilute surfactant (soap water) to remove static residue.

Disposal Plan
  • Waste Stream: Segregate as Hazardous Organic Waste .

  • Labeling: Must be labeled with "Toxic/Irritant Solid" and the full chemical name.

  • Cyanide Note: Although this is a nitrile, it does not generally require segregation with inorganic cyanides (like NaCN) unless your facility's specific EHS protocols demand it. It does not release HCN under neutral conditions.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11666683 (Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 1-N-Boc-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.